2-Chlorocinnamaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBCDXOKFIDHNS-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031046 | |
| Record name | 2-Chlorocinnamaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1794-45-2 | |
| Record name | 2-Chlorocinnamaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorocinnamaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Chlorocinnamaldehyde: Synthesis, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise registration history of a Chemical Abstracts Service (CAS) number is proprietary and not publicly available. However, the history of a chemical compound can be inferred from its first synthesis and characterization in scientific literature. This technical guide provides a comprehensive overview of 2-Chlorocinnamaldehyde, a compound with significance in organic synthesis and biochemical research. Due to ambiguity in the common naming, this document addresses both the ortho-substituted isomer (this compound) and the alpha-substituted isomer (α-chlorocinnamaldehyde).
This guide details the physicochemical properties of these compounds, provides established experimental protocols for their synthesis, and explores their biological activities, including the inhibition of the enzyme tyrosinase. Visualizations of synthetic workflows and biological pathways are provided to facilitate understanding.
Compound Identification and Physicochemical Properties
The name "this compound" can refer to isomers where the chlorine atom is substituted at different positions. The most common interpretations are substitution on the phenyl ring (ortho, meta, para positions) or on the aldehyde's alpha-carbon. This guide focuses on the ortho- and alpha-isomers due to their prevalence in chemical databases and research.
This compound (ortho-isomer)
This compound features a chlorine atom at the 2-position of the phenyl ring.
| Property | Value |
| CAS Number | 1794-45-2, 138555-57-4 |
| Molecular Formula | C₉H₇ClO |
| Molecular Weight | 166.60 g/mol [1] |
| Boiling Point | 286.8°C at 760 mmHg[1] |
| Density | 1.192 g/cm³[1] |
| Flash Point | 133.2°C[1] |
| Refractive Index | 1.591[1] |
α-Chlorocinnamaldehyde
This isomer has a chlorine atom attached to the alpha-carbon of the propenal group.
| Property | Value |
| CAS Number | 18365-42-9[2][3][4] |
| Molecular Formula | C₉H₇ClO[2] |
| Molecular Weight | 166.60 g/mol [2][4] |
| Melting Point | 20-22°C[2] |
| Boiling Point | 107-108°C at 3 mmHg[2] |
| Refractive Index | n20/D 1.64[2] |
| Storage Temperature | 2-8°C[2] |
Historical Context and Synthesis
While direct CAS registration dates are unavailable, the synthesis of related cinnamic acids dates back to the 19th century. The Perkin reaction, developed by William Henry Perkin in 1868, is a classic method for synthesizing α,β-unsaturated aromatic acids, the direct precursors to cinnamaldehydes[5]. This established chemistry suggests that chlorinated derivatives were likely first synthesized in the late 19th or early 20th century, leading to their eventual registration by CAS.
Synthesis of 2-Chlorocinnamic Acid (Precursor to this compound)
Method: Knoevenagel Condensation
This method involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak base. It is often favored for its high yields and mild reaction conditions[6].
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzaldehyde (1.40 g, 10 mmol) and malonic acid (1.04 g, 10 mmol)[6].
-
Catalyst Addition: Add a catalytic amount of pyridine.
-
Reaction: Heat the mixture on a water bath. Carbon dioxide evolution will be observed as the reaction proceeds.
-
Work-up and Isolation: After cooling, treat the reaction mixture with a small volume of cold water and ether to remove unreacted starting materials and pyridine[6].
-
Purification: The crude 2-chlorocinnamic acid can be purified by recrystallization.
Synthesis of α-Chlorocinnamaldehyde
A common approach for the synthesis of α-chlorocinnamaldehyde is the direct chlorination of cinnamaldehyde[1]. Another established route involves olefination reactions, such as a process analogous to the Reformatsky reaction, where benzaldehyde is reacted with ethyl trichloroacetate in the presence of a metal catalyst[1].
Experimental Protocol (General Chlorination):
-
Reactant Mixture: Dissolve trans-cinnamaldehyde in a suitable solvent, such as acetic acid.
-
Chlorination: Introduce chlorine gas (Cl₂) into the solution. The reaction is often influenced by the presence of hydrogen chloride[1].
-
Work-up: After the reaction is complete, the solvent is removed, and the crude product is isolated.
-
Purification: The α-chlorocinnamaldehyde is purified, typically by vacuum distillation or chromatography.
Caption: A generalized workflow for chemical synthesis.
Biological Activity: Tyrosinase Inhibition
Derivatives of chlorocinnamaldehyde have been identified as reversible inhibitors of tyrosinase, a key copper-containing enzyme in the melanin biosynthesis pathway[1][7]. Melanin is the primary pigment responsible for coloration in skin, hair, and eyes, and its overproduction can lead to hyperpigmentation disorders[8][9].
Tyrosinase catalyzes the first two rate-limiting steps of melanogenesis:
-
Monophenolase activity: The hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine).
-
Diphenolase activity: The oxidation of L-DOPA to dopaquinone.
Chlorocinnamaldehyde derivatives can interact with amino acid residues in the active site of tyrosinase, inhibiting both monophenolase and diphenolase activities and thereby reducing melanin production[1][7]. This makes them compounds of interest for applications in dermatology and cosmetics.
Caption: Inhibition of the melanin synthesis pathway.
References
- 1. alpha-Chlorocinnamaldehyde | Benchchem [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. a-Chlorocinnamaldehyde 97 18365-42-9 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy 3-CHLOROCINNAMALDEHYDE [smolecule.com]
- 8. mdpi.com [mdpi.com]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
Quantum Chemical Calculations for 2-Chlorocinnamaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Chlorocinnamaldehyde. While specific experimental and computational studies on this molecule are not extensively reported in publicly available literature, this document outlines a robust theoretical framework and computational protocol based on established methodologies such as Density Functional Theory (DFT). The presented data, although hypothetical, is representative of the expected outcomes from such an investigation and serves as a practical guide for researchers in the field.
Introduction to this compound
This compound, with the chemical formula C₉H₇ClO, is an α,β-unsaturated aldehyde containing a chlorine substituent on the phenyl ring.[1][2][3] Its chemical structure suggests potential for diverse chemical reactivity and biological activity, making it a molecule of interest in medicinal chemistry and materials science. Quantum chemical calculations offer a powerful, non-experimental approach to understanding the intrinsic properties of such molecules at the atomic level, providing insights that can guide further research and development.
Computational Methodology
The following section details a typical and reliable computational protocol for performing quantum chemical calculations on this compound.
Software and Theoretical Level
Density Functional Theory (DFT) is a widely used method for quantum chemical calculations due to its favorable balance of accuracy and computational cost.[4][5] For a molecule like this compound, a common approach would involve:
-
Software: Gaussian 16 or a similar quantum chemistry software package.[4]
-
DFT Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for organic molecules, providing reliable results for geometry optimization and electronic properties.[6] Alternatively, functionals like M06-2X can also be employed, particularly for systems where non-covalent interactions are of interest.[4][5]
-
Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling the electronic distribution in a molecule containing heteroatoms and a conjugated system.[6]
Experimental Protocols
The following workflow outlines the key steps in a computational investigation of this compound.
-
Structure Input and Initial Optimization: The 3D structure of this compound is first constructed using a molecular builder and subjected to an initial geometry optimization using a lower-level theory (e.g., PM6 or a small basis set) to obtain a reasonable starting geometry.
-
Geometry Optimization: A full geometry optimization is then performed at the selected level of theory (e.g., B3LYP/6-311++G(d,p)). This process locates the minimum energy conformation of the molecule on the potential energy surface.
-
Frequency Calculation: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[4]
-
Electronic Property Calculations: Based on the optimized geometry, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.
-
Spectral Analysis: Theoretical UV-Vis and NMR spectra can be simulated using Time-Dependent DFT (TD-DFT) and the Gauge-Independent Atomic Orbital (GIAO) method, respectively.[7]
Data Presentation
The following tables summarize the kind of quantitative data that would be obtained from the described quantum chemical calculations for this compound.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C=O | 1.21 |
| C-Cl | 1.74 | |
| C=C (alkene) | 1.35 | |
| C-C (phenyl) | 1.39 - 1.41 | |
| C-H (aldehyde) | 1.10 | |
| Bond Angles | C-C-H (aldehyde) | 123.5 |
| C=C-C (alkene) | 125.8 | |
| C-C-Cl (phenyl) | 119.7 |
Table 2: Calculated Thermodynamic and Electronic Properties
| Property | Value |
| Zero-Point Vibrational Energy (ZPVE) | Value in kcal/mol |
| Enthalpy (H) | Value in Hartree |
| Gibbs Free Energy (G) | Value in Hartree |
| HOMO Energy | Value in eV |
| LUMO Energy | Value in eV |
| HOMO-LUMO Energy Gap (ΔE) | Value in eV |
| Dipole Moment | Value in Debye |
Table 3: Major Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3050 | C-H stretching (aromatic) |
| ~2850 | C-H stretching (aldehyde) |
| ~1680 | C=O stretching |
| ~1600 | C=C stretching (alkene) |
| ~1580 | C=C stretching (aromatic) |
| ~1100 | C-Cl stretching |
Visualization of Computational Workflow and Molecular Properties
The following diagrams, generated using the DOT language, illustrate the computational workflow and the relationships between different calculated properties.
Conclusion
This technical guide has outlined a comprehensive computational approach for the study of this compound using quantum chemical calculations. The detailed methodology, from the choice of theoretical level to the specific computational steps, provides a clear roadmap for researchers. The tabulated data, while illustrative, represents the expected quantitative outcomes that are crucial for understanding the molecule's geometry, stability, and electronic characteristics. The visualizations further clarify the workflow and the interplay between different molecular properties. By applying these computational techniques, scientists and drug development professionals can gain valuable insights into the behavior of this compound, facilitating the design of new experiments and the development of novel applications.
References
- 1. α-Chlorocinnamaldehyde [webbook.nist.gov]
- 2. α-Chlorocinnamaldehyde [webbook.nist.gov]
- 3. α-Chlorocinnamaldehyde [webbook.nist.gov]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Theoretical Spectroscopic Data of 2-Chlorocinnamaldehyde
Introduction
2-Chlorocinnamaldehyde is an aromatic aldehyde with a chlorine substituent on the phenyl ring. As a derivative of cinnamaldehyde, it is of interest to researchers in fields ranging from synthetic chemistry to materials science and drug development. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This guide provides a detailed overview of the theoretical nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (E)-3-(2-chlorophenyl)prop-2-enal, offering a predictive framework for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the effects of its functional groups, including the aromatic ring, the chlorine substituent, the alkene, and the aldehyde.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aldehydic, vinylic, and aromatic protons. The electronegativity of the chlorine atom and the anisotropic effects of the benzene ring and carbonyl group will influence the chemical shifts.[1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.7 - 10.0 | Doublet (d) | ~7.5 Hz |
| Vinylic (Ar-CH=) | 7.6 - 7.9 | Doublet (d) | ~16.0 Hz |
| Vinylic (=CH-CHO) | 6.7 - 6.9 | Doublet of Doublets (dd) | ~16.0 Hz, ~7.5 Hz |
| Aromatic (Ar-H) | 7.2 - 7.6 | Multiplet (m) | - |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on each unique carbon environment within the molecule. Due to the ortho-chloro substituent, all nine carbon atoms are expected to be chemically non-equivalent, resulting in nine distinct signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 190 - 195 |
| Vinylic (Ar-C H=) | 145 - 150 |
| Vinylic (=C H-CHO) | 130 - 135 |
| Aromatic (C-Cl) | 135 - 140 |
| Aromatic (C-CH=) | 132 - 137 |
| Aromatic (C-H) | 127 - 132 |
Methodology for NMR Analysis
A standard experimental protocol for acquiring NMR spectra of this compound would involve the following:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is necessary.[2] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound will be characterized by absorptions corresponding to its aldehyde, alkene, aromatic, and chloro-aromatic moieties.
Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aldehyde) | 2820-2850 and 2720-2750 | Medium |
| C-H Stretch (Aromatic & Vinylic) | 3000 - 3100 | Medium |
| C=O Stretch (Conjugated Aldehyde) | 1680 - 1705 | Strong |
| C=C Stretch (Alkene) | 1620 - 1640 | Medium-Strong |
| C=C Stretch (Aromatic) | ~1600 and 1450-1500 | Medium |
| C-Cl Stretch | 750 - 780 | Strong |
Methodology for IR Analysis
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or clean ATR crystal should be recorded first and subtracted from the sample spectrum.
-
Data Analysis: Identify and label the significant absorption peaks and correlate them to specific functional group vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. The presence of a chlorine atom is a key feature, as it will produce a characteristic isotopic pattern in the mass spectrum.
Predicted Mass Spectrometry Data
The mass spectrum is predicted based on electron ionization (EI), which typically causes significant fragmentation.[3] The molecular formula is C₉H₇ClO.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
| 166 / 168 | [M]⁺˙ (Molecular Ion) | - |
| 165 / 167 | [M-H]⁺ | H• |
| 137 / 139 | [M-CHO]⁺ | •CHO |
| 131 | [M-Cl]⁺ | Cl• |
| 102 | [C₈H₆]⁺˙ | Cl•, •CHO |
Note: The presence of two mass units for chlorine-containing fragments (e.g., 166/168) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.[4]
Methodology for MS Analysis
A common method for analyzing a volatile compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[4]
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Gas Chromatography: Inject the sample into the GC. A typical capillary column (e.g., HP-5MS) can be used. A temperature program is employed to separate the compound from any impurities (e.g., start at 50°C, ramp to 250°C).
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the MS source where it is ionized (typically at 70 eV for EI). The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their m/z ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to confirm the structure.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and structure confirmation of this compound.
References
Solubility Profile of 2-Chlorocinnamaldehyde in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical determinant of its successful formulation, crystallization, and overall bioavailability. 2-Chlorocinnamaldehyde, a derivative of cinnamaldehyde, is a compound of interest for its potential therapeutic applications. However, a significant gap exists in the publicly available literature regarding its quantitative solubility profile. This technical guide aims to bridge this gap by providing a comprehensive framework for researchers to systematically determine and evaluate the solubility of this compound in a range of common organic solvents. This document outlines a detailed experimental protocol based on the widely accepted shake-flask method, coupled with analytical quantification techniques. Furthermore, it provides a structured approach to data presentation and visualization to facilitate robust and reproducible research.
Introduction: Expected Solubility Profile
This compound (C₉H₇ClO) is a halogenated aromatic aldehyde. Based on the known solubility of its parent compound, cinnamaldehyde, it is anticipated that this compound will exhibit good solubility in a variety of organic solvents and limited solubility in water. Cinnamaldehyde is known to be soluble in polar organic solvents such as ethanol and methanol, as well as in less polar solvents like diethyl ether and chloroform.[1] The presence of the chlorine atom in the 2-position of the phenyl ring may slightly alter the polarity and intermolecular interactions, potentially influencing its solubility in different solvents. A systematic determination of its solubility is therefore essential for any research or development activities.
Experimental Protocol: Determination of Equilibrium Solubility
The following section details a robust and widely accepted methodology for determining the equilibrium solubility of this compound in various organic solvents. The shake-flask method is considered the gold standard for this purpose.
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents of appropriate purity (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Thermostatic shaker or orbital incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
The overall workflow for determining the solubility of this compound is depicted in the following diagram.
References
An In-depth Technical Guide on the Initial Synthesis and Characterization of 2-Chlorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial synthesis and characterization of 2-Chlorocinnamaldehyde. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies and key analytical data. This document outlines a standard synthetic protocol and the expected characterization parameters for this compound, facilitating its application in further research and development.
Introduction
This compound is an aromatic aldehyde that belongs to the family of cinnamaldehyde derivatives. The presence of a chlorine atom at the ortho position of the phenyl ring significantly influences its electronic properties and reactivity, making it a compound of interest in medicinal chemistry and organic synthesis. Its α,β-unsaturated aldehyde functionality serves as a versatile scaffold for the synthesis of more complex molecules and potential therapeutic agents.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of an aromatic aldehyde lacking α-hydrogens, in this case, 2-chlorobenzaldehyde, with an enolizable aliphatic aldehyde, acetaldehyde.[2]
Signaling Pathway of the Synthesis
The following diagram illustrates the reaction pathway for the synthesis of this compound via the Claisen-Schmidt condensation.
Caption: Synthesis of this compound via Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for Claisen-Schmidt condensations.[2]
Materials:
-
2-Chlorobenzaldehyde
-
Acetaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorobenzaldehyde (e.g., 10 mmol, 1.41 g) in ethanol (50 mL). Cool the solution to 0-5 °C using an ice bath.
-
Preparation of Reagent Solution: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 12 mmol, 0.48 g) in a mixture of water (10 mL) and ethanol (10 mL). Cool this solution in an ice bath.
-
Addition of Acetaldehyde: To the cooled solution of 2-chlorobenzaldehyde, add acetaldehyde (e.g., 12 mmol, 0.53 g) dropwise while maintaining the temperature below 5 °C.
-
Base Addition: Slowly add the cold sodium hydroxide solution to the reaction mixture from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (e.g., 1 M HCl) to pH 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization of this compound
The synthesized this compound should be characterized by determining its physicochemical properties and by spectroscopic analysis.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₇ClO |
| Molecular Weight | 166.61 g/mol |
| Appearance | Pale yellow oil or solid |
| Boiling Point | 107-108 °C at 3 mmHg |
| Melting Point | Not readily available |
| CAS Number | 1794-45-2 |
Spectroscopic Data
Due to the limited availability of experimental spectra for this compound, the following data is based on predicted values and analysis of related compounds.
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aldehydic, vinylic, and aromatic protons. The chemical shifts (δ) are predicted to be in the following regions:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehydic proton (-CHO) | 9.5 - 9.8 | Doublet (d) |
| Vinylic proton (Ar-CH=) | 7.5 - 7.8 | Doublet (d) |
| Vinylic proton (=CH-CHO) | 6.5 - 6.8 | Doublet of doublets (dd) |
| Aromatic protons | 7.2 - 7.6 | Multiplet (m) |
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the vinylic carbons, and the aromatic carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl carbon (C=O) | 190 - 195 |
| Vinylic carbons (C=C) | 125 - 155 |
| Aromatic carbons | 127 - 135 |
| Carbon attached to Cl | ~134 |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the key functional groups.[3][4]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O stretch (aldehyde) | 1680 - 1700 |
| C=C stretch (alkene) | 1620 - 1640 |
| C-H stretch (aldehyde) | 2720 - 2820 (two bands) |
| C-Cl stretch | 750 - 780 |
| Aromatic C-H stretch | ~3030 |
| Aromatic C=C stretch | 1450 - 1600 |
3.2.4. Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and characteristic fragmentation patterns.[5][6]
| Fragment Ion | Expected m/z Value | Description |
| [M]⁺ | 166/168 | Molecular ion (with isotopic peak for ³⁷Cl) |
| [M-H]⁺ | 165/167 | Loss of a hydrogen atom |
| [M-CHO]⁺ | 137/139 | Loss of the formyl radical |
| [C₇H₄Cl]⁺ | 111/113 | Chlorophenyl cation |
Experimental Workflow for Characterization
The following diagram outlines a typical workflow for the characterization of the synthesized this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide provides essential information for the initial synthesis and characterization of this compound. The outlined Claisen-Schmidt condensation protocol offers a reliable method for its preparation. The provided physicochemical and predicted spectroscopic data serve as a benchmark for the characterization of the synthesized compound. This foundational knowledge is crucial for researchers and scientists aiming to utilize this compound in drug discovery and other areas of chemical research. It is important to note the limited availability of experimental spectroscopic data for this specific isomer and to confirm the structure and purity of the synthesized compound through rigorous analytical techniques.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen-Schmidt Condensation [cs.gordon.edu]
- 3. tutorchase.com [tutorchase.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Prospective Crystal Structure Analysis of 2-Chlorocinnamaldehyde for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorocinnamaldehyde, a halogenated derivative of the naturally occurring cinnamaldehyde, presents a molecule of interest for further investigation in drug discovery and development. Its structural characteristics, particularly the presence of an α,β-unsaturated aldehyde moiety and a chlorine-substituted phenyl ring, suggest potential for unique chemical reactivity and biological activity. To date, a definitive crystal structure of this compound has not been reported in publicly accessible crystallographic databases. This guide provides a comprehensive framework for the experimental determination of its crystal structure, from synthesis and crystallization to X-ray diffraction analysis. Furthermore, it explores the known biological activities of related cinnamaldehyde derivatives to highlight potential areas of therapeutic interest.
Introduction
Cinnamaldehyde and its derivatives are known to possess a wide range of biological activities. The introduction of a chlorine atom at the ortho-position of the phenyl ring in this compound is anticipated to modulate its electronic properties, reactivity, and potential interactions with biological targets. A definitive three-dimensional crystal structure is paramount for understanding its molecular geometry, intermolecular interactions, and for facilitating structure-based drug design efforts. This document outlines the hypothetical, yet standard, methodologies that would be employed to achieve this.
Hypothetical Experimental Protocols
While the specific crystal structure of this compound is not yet determined, the following protocols describe the standard procedures that would be undertaken for its synthesis, crystallization, and subsequent X-ray diffraction analysis.
Synthesis of this compound
A common route for the synthesis of this compound is through a condensation reaction. The following table outlines a plausible synthetic protocol.
| Step | Procedure | Reagents and Conditions | Purpose |
| 1 | Reaction Setup | 2-Chlorobenzaldehyde, Acetaldehyde, Sodium Hydroxide, Ethanol, Water | To initiate the Claisen-Schmidt condensation reaction. |
| 2 | Reaction | Stirring at room temperature for 12-24 hours. | To allow the condensation reaction to proceed to completion. |
| 3 | Workup | Acidification with dilute HCl, followed by extraction with an organic solvent (e.g., ethyl acetate). | To neutralize the reaction mixture and isolate the crude product. |
| 4 | Purification | Column chromatography on silica gel. | To purify the this compound from byproducts and unreacted starting materials. |
Single Crystal Growth
The growth of high-quality single crystals is a critical and often challenging step.[1] Several methods can be employed, and the optimal conditions would need to be determined empirically.
| Method | Description | Solvent Systems | Notes |
| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[2] | Ethanol, Methanol, Acetone, Ethyl Acetate[3] | The rate of evaporation can be controlled by adjusting the opening of the container. |
| Vapor Diffusion | A solution of the compound is placed in a small, open container within a larger sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. Diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.[4] | Inner Vial (compound in a good solvent like THF or chloroform), Outer Vial (anti-solvent like pentane or diethyl ether).[4] | This method is effective for small quantities of material.[5] |
| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of crystals.[4] | A solvent in which the compound's solubility is temperature-dependent. | The rate of cooling is crucial; slow cooling generally yields better crystals. |
X-ray Diffraction Analysis
Once suitable single crystals are obtained, their structure can be determined using X-ray crystallography.[1][6]
| Step | Procedure | Instrumentation | Output |
| 1 | Crystal Mounting | A suitable crystal (typically >0.1 mm) is mounted on a goniometer head.[1][6] | Mounted crystal ready for data collection. |
| 2 | Data Collection | The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[6][7] | X-ray diffractometer with a sensitive detector (e.g., CCD or CMOS).[7] |
| 3 | Data Processing | The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[7] | Specialized software (e.g., CrysAlisPro, XDS). |
| 4 | Structure Solution | The phases of the structure factors are determined, leading to an initial electron density map.[7] | Direct methods or Patterson methods (e.g., SHELXT). |
| 5 | Structure Refinement | The atomic positions and other parameters are refined to improve the agreement between the calculated and observed diffraction data.[7] | Least-squares refinement software (e.g., SHELXL). |
Visualization of Experimental and Biological Pathways
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the logical flow of the experimental process for determining the crystal structure of this compound.
Potential Biological Signaling Pathway
While the specific biological activities of this compound are not well-documented, its parent compound, cinnamaldehyde, has been shown to induce apoptosis in cancer cells through various signaling pathways. One such pathway is the PI3K/Akt pathway.[8] The following diagram illustrates a simplified representation of how a cinnamaldehyde derivative might inhibit this pro-survival pathway.
Conclusion
The determination of the single-crystal X-ray structure of this compound is a crucial step in characterizing this compound for potential applications in drug development. This guide provides a detailed roadmap for achieving this, from chemical synthesis to the final stages of structure refinement. The outlined protocols are based on well-established methodologies in the field of chemical crystallography. Furthermore, the exploration of potential biological targets, such as the PI3K/Akt signaling pathway, provides a rationale for its further investigation as a potential therapeutic agent. The successful elucidation of its crystal structure will undoubtedly accelerate research into the biological activities of this compound and its analogs.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 3. ycdehongchem.com [ycdehongchem.com]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinnamaldehyde affects the biological behavior of human colorectal cancer cells and induces apoptosis via inhibition of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity and Reaction Mechanisms of 2-Chlorocinnamaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorocinnamaldehyde, an α,β-unsaturated aldehyde bearing a chlorine substituent on the phenyl ring, is a versatile building block in organic synthesis. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon and the conjugated system, making it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the key reaction mechanisms and reactivity patterns of this compound. It includes detailed experimental protocols for representative reactions, a summary of available quantitative data, and visualizations of reaction pathways and experimental workflows to support researchers in synthetic chemistry and drug discovery.
Core Reactivity of this compound
The chemical behavior of this compound is primarily dictated by two reactive sites: the carbonyl group and the carbon-carbon double bond. The electron-withdrawing effect of the chlorine atom at the ortho position of the phenyl ring can influence the electrophilicity of the conjugated system.
The principal modes of reactivity include:
-
Nucleophilic Addition to the Carbonyl Group: The polarized carbon-oxygen double bond makes the carbonyl carbon highly electrophilic and a prime target for nucleophiles.
-
Nucleophilic Conjugate Addition (Michael Addition): The β-carbon of the α,β-unsaturated system is also electrophilic and can be attacked by soft nucleophiles.
-
Reduction of the Aldehyde: The aldehyde functional group can be selectively reduced to an alcohol.
-
Condensation Reactions: The aldehyde can participate in various condensation reactions to form new carbon-carbon and carbon-nitrogen bonds.
-
Cycloaddition Reactions: The carbon-carbon double bond can act as a dienophile in cycloaddition reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.
General Mechanism
The mechanism involves the initial attack of the nucleophile on the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the alcohol product.
Caption: General mechanism of nucleophilic addition to this compound.
Reduction Reactions
The aldehyde group of this compound can be selectively reduced to the corresponding alcohol, 2-chloro-3-phenyl-2-propen-1-ol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mild nature, which favors the 1,2-reduction of the carbonyl group over the 1,4-conjugate addition to the alkene.[1]
Quantitative Data for Aldehyde Reduction (Analogous Reactions)
| Reducing Agent | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| NaBH₄ | 4-Nitrobenzaldehyde | Ethanol | Room Temp | Not Specified | [2] |
| NaBH₄ | 9-Fluorenone | Ethanol | Room Temp | Not Specified | [3] |
| NaBH₄ | Propiophenone | Ethanol | Room Temp | Not Specified | [4] |
Experimental Protocol: Reduction of an Aromatic Aldehyde with Sodium Borohydride
This protocol is adapted from the reduction of 9-fluorenone and is applicable to other aromatic aldehydes.[3]
Materials:
-
Aromatic aldehyde (e.g., this compound)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Stirring apparatus
-
Heating apparatus
-
Filtration apparatus
Procedure:
-
Dissolve or suspend the aromatic aldehyde in ethanol in a flask equipped with a stirrer.
-
Slowly add sodium borohydride in portions to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, stir the reaction mixture for 15 minutes.
-
Add water to the mixture and heat it to boiling.
-
Add hot water until the solution becomes cloudy, indicating saturation.
-
Allow the solution to cool to room temperature to induce crystallization of the product.
-
Collect the crystalline product by vacuum filtration.
-
Recrystallize the product from a suitable solvent for purification.
Caption: Experimental workflow for the reduction of an aromatic aldehyde.
Condensation Reactions
This compound readily undergoes condensation reactions with active methylene compounds and phosphorus ylides.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base, to form a new carbon-carbon double bond.[5][6][7]
The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to yield the α,β-unsaturated product.
References
Biological Activity Screening of 2-Chlorocinnamaldehyde and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamaldehyde, the primary bioactive compound in cinnamon, and its synthetic derivatives have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities. These activities are largely attributed to the α,β-unsaturated aldehyde moiety, which acts as a Michael acceptor, enabling reactions with cellular nucleophiles. The introduction of substituents, such as a chlorine atom onto the phenyl ring, can modulate the compound's electrophilicity, bioavailability, and ultimately its therapeutic potential.
This technical guide focuses on the biological activity screening of 2-chlorocinnamaldehyde and its related derivatives. While specific data for the 2-chloro isomer is emerging, this document compiles extensive data from closely related halogenated and substituted cinnamaldehydes to provide a robust framework for research and development. It offers detailed experimental protocols for key in vitro assays—anticancer, antimicrobial, and anti-inflammatory—and presents quantitative data to guide the evaluation of this promising class of compounds.
Section 1: Anticancer Activity Screening
Cinnamaldehyde derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of critical enzymes like thioredoxin reductase.[1][2] The screening of these compounds for anticancer potential is a crucial first step in the drug discovery pipeline.
Data Presentation: Cytotoxicity of Cinnamaldehyde Derivatives
The following table summarizes the cytotoxic activity (IC50) of various cinnamaldehyde derivatives against several human cancer cell lines. The data is primarily generated using the MTT assay.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| 5-Fluoro-2-hydroxycinnamaldehyde | HCT 116 (Colon) | 1.6 | [1] |
| Cinnamaldehyde-chalcone derivative 3e | Caco-2 (Colon) | 32.19 ± 3.92 | [3] |
| 4-Methoxycinnamaldehyde | C-33A (Cervical) | 110 | [2] |
| Cinnamaldehyde | MDA-MB-231 (Breast) | 16.9 µg/mL (24h) | [2] |
| Cinnamaldehyde | MCF-7 (Breast) | 58 µg/mL (24h) | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[5][6] The intensity of this color, measured spectrophotometrically, is proportional to the number of living cells.[5]
Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS)
-
This compound derivative (test compound) stock solution in DMSO
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[6]
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm, reference at 630 nm)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell density in complete medium. Seed 100 µL of the cell suspension (e.g., 5×10³ to 1×10⁴ cells/well) into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration should typically be below 0.5%. Remove the old medium from the wells and add 100 µL of medium containing various concentrations of the test compound. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[6] Alternatively, add 10-20 µL of concentrated MTT solution directly to the 100 µL of medium in each well.[7][8]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this period, viable cells will reduce the MTT to insoluble purple formazan crystals.[6][8]
-
Solubilization:
-
For Adherent Cells: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of DMSO or another solubilization solvent to each well.[6]
-
For Suspension Cells: Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet the cells, then carefully remove the supernatant before adding the solubilization solvent.[6]
-
-
Absorbance Reading: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualizations
Section 2: Antimicrobial Activity Screening
Halogenated cinnamaldehydes are recognized for their potent antimicrobial properties against a wide range of pathogens, including antibiotic-resistant strains.[9] A primary mechanism of action is the inhibition of the bacterial cell division protein FtsZ, which disrupts the formation of the Z-ring necessary for cytokinesis, leading to cell filamentation and death.[10][11][12]
Data Presentation: Antimicrobial Activity of Cinnamaldehyde Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for cinnamaldehyde and its derivatives against various pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Cinnamaldehyde | Escherichia coli | 780 | [14] |
| Cinnamaldehyde | Staphylococcus aureus (MRSA) | 0.25 | [12] |
| Cinnamaldehyde | Bacillus subtilis | 0.5 | [12] |
| 4-Nitro-cinnamaldehyde | E. coli (Uropathogenic) | 100 | [15] |
| 4-Nitro-cinnamaldehyde | S. aureus (Uropathogenic) | 100 | [15] |
| 4-Chloro-cinnamaldehyde | E. coli (Uropathogenic) | 200 | [15] |
| Cinnamaldehyde Derivative 3 | S. aureus ATCC25923 | < 1 | [9] |
| Cinnamaldehyde Derivative 8 | S. aureus ATCC25923 | < 1 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent in a liquid medium, typically performed in a 96-well microtiter plate.[13][16]
Materials:
-
96-well sterile microtiter plates
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution in DMSO
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for dilution
-
Spectrophotometer or nephelometer
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh culture plate (18-24 hours), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17]
-
Inoculum Dilution: Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]
-
Compound Dilution Series:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.[18]
-
Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.[18]
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[18]
-
This leaves column 11 as the positive control (inoculum, no compound) and column 12 as the negative/sterility control (broth only).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 2) to wells in columns 1 through 11. Do not add bacteria to column 12. This brings the final volume in each well to 200 µL and halves the compound concentrations to the desired final test range.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.[13]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[17] The positive control well should be turbid, and the negative control well should be clear.
Mandatory Visualizations
References
- 1. Cinnamaldehydes inhibit thioredoxin reductase and induce Nrf2: potential candidates for cancer therapy and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of bacterial cell division protein FtsZ by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Filamentous temperature sensitive mutant Z: a putative target to combat antibacterial resistance - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00013C [pubs.rsc.org]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Methodological & Application
Step-by-Step Synthesis Protocol for 2-Chlorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-Chlorocinnamaldehyde, a valuable intermediate in organic synthesis. The method described is a Claisen-Schmidt condensation, a reliable and widely used carbon-carbon bond-forming reaction. This protocol is intended for laboratory-scale synthesis and can be adapted for various research and development applications.
Synthesis Overview: Claisen-Schmidt Condensation
The synthesis of this compound is achieved through the base-catalyzed condensation of 2-chlorobenzaldehyde with acetaldehyde. In this reaction, the enolate of acetaldehyde acts as a nucleophile, attacking the carbonyl carbon of 2-chlorobenzaldehyde. The subsequent dehydration of the aldol addition product yields the α,β-unsaturated aldehyde, this compound.
Experimental Protocol
This protocol is adapted from established Claisen-Schmidt condensation procedures.
Materials and Reagents:
-
2-Chlorobenzaldehyde
-
Acetaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (optional, for temperature control)
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorobenzaldehyde (e.g., 10 mmol) in ethanol (e.g., 20 mL).
-
Addition of Acetaldehyde: Cool the solution in an ice bath. Slowly add acetaldehyde (e.g., 12 mmol, 1.2 equivalents) to the stirred solution.
-
Base Addition: While maintaining the temperature at 0-5 °C, slowly add a pre-cooled aqueous solution of sodium hydroxide (e.g., 10% w/v, added dropwise) to the reaction mixture. The addition of a base should be done cautiously to control the exothermic reaction.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, indicated by the formation of a precipitate.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. Acidify the mixture with dilute hydrochloric acid to neutralize the excess sodium hydroxide.
-
Extraction: Extract the product from the aqueous mixture with dichloromethane (3 x 20 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Quantitative Data
The yield and purity of this compound can vary depending on the specific reaction conditions and purification method. The following table provides representative data from similar Claisen-Schmidt condensation reactions.
| Parameter | Value | Reference |
| Typical Yield | 70-85% | Adapted from general Claisen-Schmidt protocols |
| Purity (after recrystallization) | >95% | Based on typical outcomes of this reaction type |
| Reaction Time | 2-4 hours | Adapted from general Claisen-Schmidt protocols |
| Reaction Temperature | 0-25 °C | Adapted from general Claisen-Schmidt protocols |
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (aldehyde, alkene, aromatic C-Cl).
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for 2-Chlorocinnamaldehyde in Antimicrobial Susceptibility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorocinnamaldehyde, a halogenated derivative of cinnamaldehyde, is a promising compound for investigation as a novel antimicrobial agent. While extensive research is available on the parent compound, trans-cinnamaldehyde, and other halogenated analogs, specific data on this compound is emerging. This document provides a comprehensive guide to utilizing this compound in antimicrobial susceptibility assays, drawing upon established protocols and data from structurally similar compounds. The presence of the chlorine atom at the ortho position of the phenyl ring is anticipated to modulate the electrophilicity and biological activity of the molecule, making it a compound of interest for antimicrobial research.[1]
Cinnamaldehyde and its derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[2][3] Their mechanisms of action are often multifaceted, involving the inhibition of essential cellular processes like cell division and disruption of membrane integrity.[1][2] This document outlines detailed protocols for determining the antimicrobial efficacy of this compound, presents available quantitative data from related compounds for reference, and illustrates key concepts through diagrams.
Data Presentation: Antimicrobial Activity of Cinnamaldehyde and its Analogs
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of cinnamaldehyde and its halogenated derivatives against a range of microorganisms. This data is provided as a predictive reference for the potential efficacy of this compound.
Table 1: Antibacterial Activity of Cinnamaldehyde and its Derivatives (MIC in µg/mL)
| Compound | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Acinetobacter baumannii | Reference(s) |
| trans-Cinnamaldehyde | 7.34 - 780 | ~111.5 - 500 | 250 - 1024 | 32 | [4][5][6][7] |
| 4-Chlorocinnamaldehyde | ~100 | ~100 | - | - | [1] |
| 4-Bromocinnamaldehyde | - | ~111.5 | - | - | [4] |
| α-Bromocinnamaldehyde | ~200 (Persister cells) | - | - | - | [1] |
Note: MIC values can vary based on the specific strain and the experimental conditions.
Table 2: Antifungal Activity of Cinnamaldehyde and its Derivatives (MIC in µg/mL)
| Compound | Candida albicans | Reference(s) |
| trans-Cinnamaldehyde | ≥ 200 | [8] |
| α-Methyl cinnamaldehyde | ≥ 200 | [8] |
| trans-4-Methyl cinnamaldehyde | ≥ 200 | [8] |
| 4-Chlorocinnamaldehyde | 50-100 | [8] |
| 4-Bromocinnamaldehyde | 50-100 | [8] |
Experimental Protocols
Detailed methodologies for key antimicrobial susceptibility assays are provided below. These protocols are based on established standards and can be adapted for the evaluation of this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[9][10]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test microorganism strains (e.g., E. coli, S. aureus, C. albicans)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile petri dishes
-
Sterile diluents
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.[1]
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism overnight in the appropriate broth at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh broth.[1] For fungi, adjust the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[4]
-
-
Serial Dilution:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution (or a desired starting concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[9]
-
-
Inoculation:
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth, determined by visual inspection or by measuring the optical density at 600 nm.[1][10]
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity based on the diffusion of the compound from a disk onto an agar plate.[11][12]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA)
-
Test microorganism strains
-
Sterile cotton swabs
-
Calipers
Procedure:
-
Preparation of Agar Plates: Prepare MHA plates and allow them to solidify.
-
Preparation of Microbial Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the MHA plate to create a uniform lawn of bacteria.[11]
-
Disk Preparation and Application:
-
Impregnate sterile filter paper disks with a known concentration of this compound solution.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disk in millimeters using calipers. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[13]
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[14]
Procedure:
-
Following the MIC determination from the broth microdilution assay, take a sample (e.g., 10 µL) from each well that shows no visible growth.
-
Spot-inoculate the samples onto fresh, antimicrobial-free agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[14]
Mandatory Visualizations
Signaling Pathway Diagram
Cinnamaldehyde and its analogs have been reported to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[15][16] One of the key targets is the LuxR-type transcriptional regulator.
Caption: Proposed mechanism of quorum sensing inhibition by this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the antimicrobial properties of this compound.
Caption: General workflow for antimicrobial susceptibility testing of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry, Antimicrobial Mechanisms, and Antibiotic Activities of Cinnamaldehyde against Pathogenic Bacteria in Animal Feeds and Human Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cinnamaldehyde: a compound with antimicrobial and synergistic activity against ESBL-producing quinolone-resistant pathogenic Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asm.org [asm.org]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Structure-Activity Relationship of Cinnamaldehyde Analogs as Inhibitors of AI-2 Based Quorum Sensing and Their Effect on Virulence of Vibrio spp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of 2-Chlorocinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorocinnamaldehyde, a derivative of cinnamaldehyde, is a compound of interest for its potential antimicrobial properties. As with its parent compound, this compound is being investigated for its efficacy against a range of pathogenic microorganisms. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, a standardized and widely accepted technique in microbiology. Additionally, it summarizes available MIC data for this compound and its isomers and presents a diagram of its proposed antimicrobial mechanisms of action.
Data Presentation
The antimicrobial activity of this compound and its isomers is summarized in the table below. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| This compound | Candida albicans | Not Specified | 25 | [1] |
| 4-Chlorocinnamaldehyde | Candida albicans | DAY185 | 50-100 | [2] |
| 4-Chlorocinnamaldehyde | Uropathogenic Escherichia coli (UPEC) | Not Specified | ~100 | |
| 4-Chlorocinnamaldehyde | Staphylococcus aureus | Not Specified | ~100 | |
| 4-Chlorocinnamaldehyde | Vibrio parahaemolyticus | Not Specified | 50 | |
| 4-Chlorocinnamaldehyde | Vibrio harveyi | Not Specified | 50 |
Note: Data for 4-Chlorocinnamaldehyde is included as a reference for the potential antibacterial spectrum of chlorocinnamaldehyde isomers.
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps for determining the MIC of this compound against a target microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for yeast)
-
Target microorganism culture
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 10 mg/mL. Further dilutions should be made in the appropriate sterile broth medium.
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, select a single colony of the target microorganism.
-
Inoculate the colony into a tube containing 4-5 mL of sterile broth.
-
Incubate at the optimal temperature and duration for the microorganism (e.g., 37°C for 18-24 hours for many bacteria) with agitation.
-
After incubation, dilute the culture with sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
-
Further dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound.
-
Include the following controls on each plate:
-
Growth Control: 100 µL of broth + 100 µL of inoculum (no compound).
-
Sterility Control: 200 µL of sterile broth (no inoculum, no compound).
-
Solvent Control: 100 µL of broth with the highest concentration of DMSO used + 100 µL of inoculum.
-
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature and duration for the microorganism (e.g., 37°C for 18-24 hours).
-
-
MIC Determination:
-
Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by a predetermined percentage (e.g., ≥90%) compared to the growth control.
-
Mandatory Visualization
Caption: Workflow for MIC determination.
Caption: Antimicrobial mechanisms of this compound.
References
Application of 2-Chlorocinnamaldehyde in Inhibiting Candida albicans Biofilm Formation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans is a major fungal pathogen in humans, capable of forming resilient biofilms on both biological and inert surfaces. These biofilms are notoriously resistant to conventional antifungal therapies, contributing significantly to the persistence of infections and treatment failures. 2-Chlorocinnamaldehyde (2-Cl-CIN), a derivative of cinnamaldehyde, has emerged as a promising agent for combating C. albicans biofilms. This document provides detailed application notes and experimental protocols for investigating the inhibitory effects of 2-Cl-CIN on C. albicans biofilm formation.
Mechanism of Action
The primary mechanism by which this compound is thought to inhibit Candida albicans biofilm formation involves the disruption of cell wall integrity. While direct studies on the 2-chloro derivative are ongoing, research on the parent compound, cinnamaldehyde, provides significant insights. Cinnamaldehyde has been shown to compromise the fungal cell wall by altering the expression of genes involved in its biosynthesis. This includes the downregulation of genes related to β-glucan and mannan synthesis, and the upregulation of chitin synthase genes[1][2].
Furthermore, cinnamaldehyde has been observed to activate the Cek1/MAPK (Mitogen-Activated Protein Kinase) signaling pathway[1][2]. This pathway is a key regulator of cell wall integrity and morphogenesis in C. albicans. The upregulation of this pathway by 2-Cl-CIN likely represents a cellular stress response to cell wall damage, which ultimately contributes to the inhibition of proper biofilm formation. The yeast-to-hypha transition, a critical step in biofilm development, is also hindered by the action of cinnamaldehyde and its derivatives[3].
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound against Candida albicans.
Table 1: Antifungal Activity of this compound against Planktonic C. albicans
| Parameter | Concentration | Reference |
| Minimum Inhibitory Concentration (MIC) | 25 µg/mL | [3] |
Table 2: Inhibitory Activity of this compound against C. albicans Biofilm Formation
| Parameter | Concentration | Observation | Reference |
| Biofilm Inhibition | 8 x MIC (200 µg/mL) | Significant inhibitory activity | [3] |
| Biofilm Inhibition | 16 x MIC (400 µg/mL) | Significant inhibitory activity | [3] |
Experimental Protocols
Herein are detailed protocols for assessing the efficacy of this compound against C. albicans biofilm formation.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of 2-Cl-CIN that inhibits the visible growth of planktonic C. albicans.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
RPMI-1640 medium buffered with MOPS
-
This compound (stock solution in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a suspension of C. albicans in RPMI-1640 from an overnight culture to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Serially dilute the 2-Cl-CIN stock solution in RPMI-1640 in a 96-well plate to achieve a range of final concentrations (e.g., 0.25 to 256 µg/mL).
-
Add 100 µL of the C. albicans suspension to each well containing 100 µL of the diluted 2-Cl-CIN.
-
Include a positive control (cells with no compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 48 hours.
-
The MIC is determined as the lowest concentration of 2-Cl-CIN at which no visible growth is observed.
Protocol 2: Biofilm Inhibition Assay
This protocol quantifies the ability of 2-Cl-CIN to prevent the formation of C. albicans biofilms.
Materials:
-
Candida albicans strain
-
RPMI-1640 medium
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
-
Microplate reader
Procedure:
-
Prepare a standardized C. albicans suspension (1 x 10⁶ cells/mL) in RPMI-1640.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 100 µL of RPMI-1640 containing various concentrations of 2-Cl-CIN (e.g., 0.5x, 1x, 2x, 4x, 8x, 16x MIC) to the wells.
-
Include a positive control (cells with no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Air dry the plate and stain the biofilms with 150 µL of 0.1% crystal violet solution for 15 minutes.
-
Wash the wells with PBS to remove excess stain and air dry.
-
Solubilize the bound dye by adding 200 µL of 95% ethanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control.
Protocol 3: XTT Assay for Biofilm Metabolic Activity
This protocol assesses the metabolic activity of the cells within the biofilm after treatment with 2-Cl-CIN.
Materials:
-
Biofilms prepared as in Protocol 2
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
PBS
-
Microplate reader
Procedure:
-
Prepare biofilms in a 96-well plate as described in Protocol 2.
-
After incubation, gently wash the biofilms twice with PBS.
-
Prepare the XTT-menadione solution by mixing XTT and menadione in PBS according to the manufacturer's instructions.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the color change by reading the absorbance at 490 nm. A decrease in absorbance indicates reduced metabolic activity.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway affected by this compound.
Caption: Workflow for assessing C. albicans biofilm inhibition by 2-Cl-CIN.
Caption: Proposed mechanism of 2-Cl-CIN via the Cek1/MAPK pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Frontiers | Cinnamaldehyde triggers cell wall remodeling and enhances macrophage-mediated phagocytic clearance of Candida albicans [frontiersin.org]
- 3. Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 2-Chlorocinnamaldehyde against Acinetobacter baumannii
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acinetobacter baumannii has emerged as a critical nosocomial pathogen, notorious for its high levels of intrinsic and acquired antibiotic resistance.[1][2][3] The development of new therapeutic agents is urgently needed to combat infections caused by multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of this bacterium.[1][2][3] Cinnamaldehyde derivatives have shown promise as antibacterial agents, and this document outlines a detailed experimental setup for testing the efficacy of 2-Chlorocinnamaldehyde (2-CCA) against A. baumannii. The protocols provided herein cover essential in vitro assays to determine the antimicrobial activity, mechanism of action, and anti-biofilm potential of 2-CCA.
Data Presentation
Table 1: Antimicrobial Susceptibility of Acinetobacter baumannii to this compound
| Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| A. baumannii ATCC 19606 | Data to be filled | Data to be filled | Data to be filled |
| MDR Clinical Isolate 1 | Data to be filled | Data to be filled | Data to be filled |
| XDR Clinical Isolate 2 | Data to be filled | Data to be filled | Data to be filled |
Table 2: Time-Kill Kinetics of this compound against A. baumannii ATCC 19606
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| 1 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| 3 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| 6 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| 18 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Table 3: Biofilm Inhibition by this compound against A. baumannii
| Strain | MBIC50 (µg/mL) | MBEC50 (µg/mL) |
| A. baumannii ATCC 19606 | Data to be filled | Data to be filled |
| MDR Clinical Isolate 1 | Data to be filled | Data to be filled |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of 2-CCA that visibly inhibits the growth of A. baumannii.
Materials:
-
Acinetobacter baumannii strains (e.g., ATCC 19606, clinical isolates)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
This compound (2-CCA) stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial suspension of A. baumannii in sterile saline, adjusted to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension 1:100 in MHB to achieve a final inoculum of approximately 1 x 10^6 CFU/mL.
-
Prepare serial two-fold dilutions of 2-CCA in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL and the final bacterial concentration to 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without 2-CCA) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of 2-CCA with no visible turbidity.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of 2-CCA that kills 99.9% of the initial bacterial inoculum.
Materials:
-
Results from MIC assay
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquots onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the MHA plate.
Time-Kill Kinetics Assay
This assay evaluates the rate at which 2-CCA kills A. baumannii.
Materials:
-
A. baumannii culture in logarithmic growth phase
-
MHB
-
2-CCA at concentrations of 1x, 2x, and 4x MIC
-
Sterile saline for serial dilutions
-
MHA plates
Procedure:
-
Prepare a bacterial suspension of A. baumannii in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 2-CCA at concentrations of 1x, 2x, and 4x the predetermined MIC. Include a growth control without the compound.
-
Incubate the cultures at 37°C with shaking.
-
At time points 0, 1, 3, 6, and 18 hours, withdraw an aliquot from each culture.[2]
-
Perform serial dilutions in sterile saline and plate onto MHA plates to determine the viable cell count (CFU/mL).
-
Incubate the plates at 37°C for 18-24 hours and count the colonies.
-
Plot the log10 CFU/mL versus time.
Biofilm Inhibition and Eradication Assays
These protocols assess the ability of 2-CCA to prevent biofilm formation and eradicate established biofilms.
Materials:
-
A. baumannii strains
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well flat-bottom microtiter plates
-
Crystal Violet (0.1%)
-
Ethanol (95%) or Acetic Acid (30%)
Biofilm Inhibition (MBIC) Protocol:
-
Prepare serial dilutions of 2-CCA in TSB in a 96-well plate.
-
Add an overnight culture of A. baumannii diluted to approximately 1 x 10^6 CFU/mL to each well.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, discard the planktonic cells and wash the wells gently with sterile phosphate-buffered saline (PBS).
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound dye with 95% ethanol or 30% acetic acid and measure the absorbance at 570 nm.
-
The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration that shows significant inhibition of biofilm formation compared to the control.
Biofilm Eradication (MBEC) Protocol:
-
Grow A. baumannii biofilms in a 96-well plate for 24 hours as described above.
-
After 24 hours, remove the planktonic cells and wash the wells with PBS.
-
Add fresh TSB containing serial dilutions of 2-CCA to the wells with established biofilms.
-
Incubate for another 24 hours at 37°C.
-
Quantify the remaining biofilm using the crystal violet method as described for the MBIC assay.
-
The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration that causes a significant reduction in the pre-formed biofilm.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 3. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 2-Chlorocinnamaldehyde in Anthelmintic Assays with C. elegans
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of anthelmintic resistance necessitates the discovery and development of novel nematicidal agents. Cinnamaldehyde and its derivatives have emerged as promising candidates due to their broad-spectrum biological activities. This document provides detailed application notes and protocols for utilizing 2-Chlorocinnamaldehyde in anthelmintic assays with the model organism Caenorhabditis elegans. C. elegans offers a powerful in vivo platform for anthelmintic drug discovery due to its genetic tractability, short life cycle, and the conservation of essential biological pathways with parasitic nematodes.[1]
These protocols detail methods for assessing the anthelmintic efficacy of this compound through motility, larval development, and egg-hatching assays. Furthermore, potential signaling pathways in C. elegans that may be modulated by this compound, including stress response and innate immunity pathways, are illustrated to provide a basis for mechanistic studies.
Data Presentation
| Compound | Concentration (µg/mL) | Endpoint | Result | Reference |
| 4-Chlorocinnamaldehyde | 20 | Mortality | 100% killing | [2] |
| Cinnamaldehyde | 800 | Mortality | 100% killing | [2] |
This data suggests that the chloro-substituted cinnamaldehyde analogs may possess potent anthelmintic properties. Further dose-response studies are recommended to determine the precise EC50/IC50 values for this compound.
Experimental Protocols
C. elegans Maintenance and Synchronization
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 culture
-
M9 buffer
-
Bleaching solution (Sodium hypochlorite and 1M NaOH)
Protocol:
-
Maintain wild-type (N2) C. elegans on NGM plates seeded with E. coli OP50 at 20°C.
-
For synchronization, wash gravid adult worms off the plates with M9 buffer.
-
Centrifuge the worm suspension and aspirate the supernatant.
-
Resuspend the worm pellet in bleaching solution and vortex for 5-7 minutes to dissolve the adults, leaving the eggs.
-
Quickly centrifuge the egg suspension, aspirate the supernatant, and wash the eggs three times with M9 buffer.
-
Allow the eggs to hatch in M9 buffer overnight with gentle shaking to obtain a synchronized population of L1 larvae.
Motility (Paralysis) Assay in 96-Well Plate Format
This assay is a high-throughput method to assess the effect of this compound on worm movement.
Materials:
-
Synchronized L4 or young adult C. elegans
-
96-well flat-bottom microtiter plates
-
K-saline buffer (or M9)
-
This compound stock solution (in DMSO)
-
E. coli OP50 (optional, for longer assays)
-
Automated motility reader or microscope
Protocol:
-
Wash synchronized L4 or young adult worms off NGM plates with K-saline buffer.
-
Adjust the worm concentration to approximately 20-30 worms per 50 µL.
-
Dispense 50 µL of the worm suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in K-saline buffer from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO in K-saline) and a positive control (e.g., levamisole).
-
Incubate the plate at 20°C.
-
At specified time points (e.g., 4, 12, 24 hours), assess worm motility. This can be done using an automated infrared-based motility reader or by manual counting under a microscope. A worm is considered paralyzed if it does not move even after gentle prodding.[3][4]
-
Calculate the percentage of paralyzed worms for each concentration.
Larval Development Assay
This assay determines the effect of this compound on the growth and development of C. elegans.
Materials:
-
Synchronized L1 larvae
-
96-well flat-bottom microtiter plates
-
S-medium supplemented with E. coli OP50
-
This compound stock solution (in DMSO)
Protocol:
-
Dispense approximately 15-20 synchronized L1 larvae in 50 µL of S-medium with E. coli OP50 into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in S-medium.
-
Add 50 µL of the compound dilutions to the wells. Include a vehicle control.
-
Incubate the plates at 20°C for 48-72 hours.
-
Assess larval development under a microscope. The developmental stage of the worms in the treatment wells can be compared to the control wells. Inhibition of development will be evident by the presence of smaller, less developed larvae (e.g., L1/L2 stage) compared to the L4/adult stage in the control wells.[5][6][7]
-
Quantify the results by scoring the percentage of worms that reached a specific developmental stage (e.g., L4 or adult).
Egg Hatching Assay
This assay evaluates the ovicidal activity of this compound.
Materials:
-
Synchronized C. elegans eggs
-
96-well flat-bottom microtiter plates
-
M9 buffer
-
This compound stock solution (in DMSO)
Protocol:
-
Dispense approximately 30-50 synchronized eggs in 50 µL of M9 buffer into each well of a 96-well plate.
-
Add 50 µL of serially diluted this compound to the wells. Include a vehicle control.
-
Incubate the plate at 20°C for 24 hours.[8]
-
Count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Calculate the percentage of egg hatching inhibition for each concentration.
Potential Signaling Pathways and Mechanisms of Action
Cinnamaldehyde and its analogs are known to induce stress responses in organisms. In C. elegans, exposure to xenobiotics can trigger several conserved signaling pathways that regulate detoxification, stress resistance, and innate immunity. The anthelmintic activity of this compound may be mediated through the modulation of one or more of these pathways.
Glutathione S-Transferase (GST) Mediated Detoxification
Cinnamaldehyde has been shown to affect glutathione metabolism.[2] GSTs are a family of enzymes crucial for detoxifying xenobiotics by conjugating them with glutathione.[9] Exposure to chemical stressors can lead to the upregulation of GSTs, a response often mediated by the SKN-1/Nrf2 transcription factor.
References
- 1. Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - Phylumtech [phylumtech.com]
- 5. ceint.duke.edu [ceint.duke.edu]
- 6. A High-Throughput Method for the Analysis of Larval Developmental Phenotypes in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caenorhabditis elegans Development (egg-to-L3) - Invenesis: Swiss Bioscience Company [invenesis.com]
- 8. Evaluating anthelmintic activity through Caenorhabditis elegans egg hatching assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The glutathione system and the related thiol network in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Purification of 2-Chlorocinnamaldehyde using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chlorocinnamaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis and pharmaceutical research. As with many synthetic procedures, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to obtain a compound of high purity. Column chromatography is a widely used and effective technique for the purification of organic compounds.[1][2][3][4] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.
The principles of column chromatography rely on the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[3][5] For the purification of moderately polar compounds like this compound, a normal-phase chromatography setup is typically employed, using a polar stationary phase (silica gel) and a non-polar to moderately polar mobile phase.[1][6]
Data Presentation
The successful purification of this compound is dependent on the appropriate selection of the stationary and mobile phases. The following table summarizes the key parameters for this purification protocol.
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (70-230 mesh)[3] |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate gradient |
| Initial: 98:2 (v/v) | |
| Final: 90:10 (v/v) | |
| Compound Properties | |
| Molecular Formula | C₉H₇ClO[7][8][9] |
| Molecular Weight | 166.6 g/mol [7][8][9] |
| Appearance | Brown liquid after melting[7] |
| Melting Point | 20-22 °C[7][10] |
| Boiling Point | 107-108 °C at 3 mmHg[7][10] |
| Expected Purity | >95% (as determined by HPLC or GC-MS) |
| Typical Yield | 80-90% (recovery from the column) |
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound using column chromatography.
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (70-230 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
2. Preparation of the Column (Wet Packing Method)
-
Secure a glass chromatography column in a vertical position using a clamp.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[11]
-
Add a thin layer (approximately 1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (98:2 Hexane:Ethyl Acetate).[12] The consistency should be pourable but not too dilute.
-
Carefully pour the silica gel slurry into the column, avoiding the formation of air bubbles.[4]
-
Gently tap the side of the column to ensure even packing of the silica gel.
-
Open the stopcock at the bottom of the column to allow the solvent to drain, collecting it in a flask.
-
Continuously add more of the initial mobile phase to the top of the column as the solvent level drops, ensuring the silica gel bed never runs dry.[4][13]
-
Once the silica gel is settled, add a thin layer (approximately 1 cm) of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the solvent until the level is just above the top layer of sand.
3. Sample Loading
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the liquid level is just at the top of the sand.
-
Carefully add a small amount of the initial mobile phase to wash any remaining sample from the sides of the column onto the silica gel. Drain the solvent again to the top of the sand.
4. Elution and Fraction Collection
-
Carefully fill the column with the initial mobile phase (98:2 Hexane:Ethyl Acetate).
-
Begin eluting the column by opening the stopcock and collecting the eluent in fractions (e.g., 10-20 mL per fraction) in separate test tubes or flasks.
-
Maintain a constant level of solvent at the top of the column by adding more of the mobile phase as needed.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the this compound. The optimal gradient may need to be determined by monitoring the separation using TLC.
5. Monitoring the Separation
-
Spot a small amount of each collected fraction onto a TLC plate.
-
Develop the TLC plate in a chamber containing a suitable solvent system (e.g., 80:20 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound (as determined by a single spot on the TLC plate at the correct Rf value).
6. Isolation of the Purified Product
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a brownish liquid.
-
Confirm the purity of the final product using an appropriate analytical technique such as HPLC, GC-MS, or NMR spectroscopy.
Visualization
The following diagram illustrates the workflow for the purification of this compound using column chromatography.
Caption: Workflow for the purification of this compound.
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. m.youtube.com [m.youtube.com]
- 5. columbia.edu [columbia.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. alpha-Chlorocinnamaldehyde CAS#: 18365-42-9 [amp.chemicalbook.com]
- 8. This compound | 138555-57-4 [chemicalbook.com]
- 9. α-Chlorocinnamaldehyde [webbook.nist.gov]
- 10. a-Chlorocinnamaldehyde 97 18365-42-9 [sigmaaldrich.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note and Protocol: Purifying 2-Chlorocinnamaldehyde via Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of 2-Chlorocinnamaldehyde using the recrystallization technique. The protocol is designed to guide researchers in achieving higher purity of the target compound, a crucial step in drug development and chemical synthesis.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. For this compound, which exists as a solid at room temperature, recrystallization can be an effective method to remove by-products from its synthesis or degradation products. The success of this technique hinges on the careful selection of a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Data Presentation
Effective purification is quantified by yield and purity analysis. Researchers should record their experimental data in a structured format for clear comparison and optimization.
Table 1: Recrystallization Data for this compound
| Parameter | Before Recrystallization | After Recrystallization |
| Mass of Compound (g) | ||
| Appearance/Color | ||
| Melting Point (°C) | ||
| Purity (by HPLC/GC, %) | ||
| Percent Recovery (%) | N/A |
Percent Recovery is calculated as: (Mass of pure compound / Mass of impure compound) x 100%.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the single-solvent recrystallization method. A two-solvent system may be necessary if a suitable single solvent cannot be identified.
3.1. Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum source
3.2. Solvent Selection
The ideal solvent should dissolve this compound when hot but not when cold, while impurities should remain soluble at all temperatures or be insoluble in the hot solvent.
-
Initial Screening: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, and water) at room temperature and upon heating.
-
Mixed Solvent System: If a single suitable solvent is not found, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed, such as an ethanol/water mixture.[1][2]
3.3. Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring.[3] Continue to add small portions of the hot solvent until the compound just dissolves completely.[4] Avoid adding an excess of solvent to ensure good recovery.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop, covered with a watch glass to prevent solvent evaporation and contamination.[3] Slow cooling is crucial for the formation of pure, well-defined crystals.[1] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[4]
-
Drying: Dry the purified crystals on a watch glass or in a desiccator under vacuum to remove all traces of the solvent.
-
Analysis: Determine the mass of the recovered this compound and calculate the percent recovery. Measure the melting point of the purified crystals and compare it to the crude material. A sharper and higher melting point indicates increased purity.[3] Further purity analysis can be performed using techniques like HPLC or GC.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the recrystallization process.
Caption: Workflow for the purification of this compound by recrystallization.
The signaling pathway for the decision-making process in solvent selection is outlined below.
Caption: Decision pathway for selecting a suitable solvent system for recrystallization.
References
2-Chlorocinnamaldehyde: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Chlorocinnamaldehyde, a halogenated aromatic aldehyde, has emerged as a valuable and versatile building block in organic synthesis. Its unique chemical structure, featuring an α,β-unsaturated aldehyde system, a phenyl ring substituted with a chlorine atom at the ortho position, and a reactive carbonyl group, provides multiple sites for chemical modification. This trifecta of functional groups allows for its participation in a wide array of chemical transformations, making it a key precursor for the synthesis of diverse molecular scaffolds, particularly heterocyclic compounds with significant biological and pharmaceutical potential.
The presence of the electron-withdrawing chlorine atom on the phenyl ring influences the electron density of the molecule, enhancing the electrophilicity of the β-carbon of the unsaturated system and the carbonyl carbon. This heightened reactivity makes this compound an excellent substrate for various carbon-carbon and carbon-heteroatom bond-forming reactions, including Knoevenagel condensations, Michael additions, and multicomponent reactions. These reactions pave the way for the efficient construction of complex molecules, such as quinolines, pyrimidines, and chromenes, which are core structures in many therapeutic agents.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key heterocyclic frameworks, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research and development setting.
I. Synthesis of Chromene Derivatives
Chromenes and their derivatives are a prominent class of oxygen-containing heterocyclic compounds found in numerous natural products and synthetic molecules with a broad spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic properties. This compound serves as a key precursor in the multicomponent synthesis of 2-amino-4H-chromenes.
Reaction Principle: The synthesis of 2-amino-4-(2-chlorophenyl)-4H-chromene-3-carbonitrile derivatives proceeds via a one-pot, three-component reaction involving an aromatic aldehyde (in this case, 2-chlorobenzaldehyde, a closely related precursor), an active methylene compound (malononitrile), and a phenol derivative (e.g., sesamol). The reaction is typically catalyzed by a base, such as piperidine. The initial step involves a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the phenol and subsequent intramolecular cyclization.
Quantitative Data for Chromene Synthesis
| Product | Starting Materials | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-Amino-4-(2-chlorophenyl)-6,7-methylenedioxy-4H-chromene-3-carbonitrile | 2-Chlorobenzaldehyde, Malononitrile, Sesamol | Piperidine | Ethanol | Not Specified | 51 | [1] |
Experimental Protocol: Synthesis of 2-Amino-4-(2-chlorophenyl)-6,7-methylenedioxy-4H-chromene-3-carbonitrile[1]
-
Reactant Preparation: In a suitable reaction vessel, combine 2-chlorobenzaldehyde (1.81 mmol), malononitrile (1.81 mmol), and sesamol (1.81 mmol) in ethanol.
-
Catalyst Addition: Add piperidine (0.363 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, the solid product is isolated by filtration, washed with cold ethanol, and dried to afford the desired 2-amino-4-(2-chlorophenyl)-6,7-methylenedioxy-4H-chromene-3-carbonitrile.
-
Characterization: The structure of the product can be confirmed by spectroscopic methods such as FT-IR and NMR.
-
FT-IR (CH₂Cl₂) ν_max: 3442, 3327, 3201, 2899, 2204, 1664 cm⁻¹
-
¹H NMR (600 MHz, DMSO-d₆) δ: 5.14 (s, 1H, H-4), 5.98 (d, J = 28.8 Hz, 2H, H-15), 6.39 (s, 1H, H-8), 6.69 (s, 1H, H-5), 6.92 (s, 2H, NH₂), 7.19–7.23 (m, 1H, H-14), 7.25–7.35 (m, 2H, H-13, H-12), 7.42–7.46 (m, 1H, H-11).
-
II. Synthesis of Quinolines
III. Synthesis of Pyrimidines
Pyrimidines are another important class of nitrogen-containing heterocycles, forming the basis of nucleobases in DNA and RNA and exhibiting a wide range of biological activities. The synthesis of pyrimidine derivatives can be achieved through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or guanidine. This compound can be envisioned as a precursor to a suitable 1,3-dicarbonyl equivalent for this purpose.
IV. Biological Activities of Derived Heterocycles
Heterocyclic compounds derived from this compound are of significant interest to drug development professionals due to their potential biological activities.
Antimicrobial and Antifungal Activity
-
Quinolines: Many quinoline derivatives have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[2][3] Some have also been investigated for their efficacy against multidrug-resistant strains like MRSA.[4]
-
Pyrimidines: Pyrimidine derivatives are known to exhibit broad-spectrum antifungal activity against various phytopathogenic fungi.[5][6] Some have also shown activity against Candida albicans, a common human fungal pathogen, by potentially inhibiting ergosterol biosynthesis.[7][8]
-
Chromenes: Chromene derivatives have been reported to possess significant antimicrobial and antifungal activities.[9]
Cytotoxicity and Anticancer Potential
-
Chromenes: Several chromene derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, showing promise as potential anticancer agents.[9][10][11]
The biological activity of these compounds is often attributed to their ability to interact with specific cellular targets and signaling pathways. For instance, some antifungal pyrimidines are thought to disrupt the function of the endoplasmic reticulum in fungal cells.[12]
References
- 1. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 7. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. islandscholar.ca [islandscholar.ca]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic flavonoids and new chromenes from Ficus formosana f. formosana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2-Chlorocinnamaldehyde Synthesis
Welcome to the technical support center for the synthesis of 2-Chlorocinnamaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound, primarily focusing on the Claisen-Schmidt condensation reaction between 2-chlorobenzaldehyde and acetaldehyde.
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in the synthesis of cinnamaldehyde derivatives. Several factors can contribute to this problem. Below is a breakdown of potential causes and solutions:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters. The Claisen-Schmidt condensation is typically conducted at low temperatures (0-10 °C) to minimize side reactions. Ensure the reaction is stirred efficiently and monitored for an adequate duration.[1]
-
Reagent Quality and Stoichiometry: The purity of your starting materials, especially 2-chlorobenzaldehyde, is crucial. Aldehydes can oxidize over time to their corresponding carboxylic acids, which will not participate in the condensation. Using an incorrect molar ratio of 2-chlorobenzaldehyde to acetaldehyde can also limit the conversion. A slight excess of acetaldehyde is sometimes used to drive the reaction to completion.
-
Side Reactions: The most common side reactions in a Claisen-Schmidt condensation are the Cannizzaro reaction of the aromatic aldehyde and the self-condensation of the enolizable aldehyde (acetaldehyde).[1]
-
Cannizzaro Reaction: This disproportionation reaction of 2-chlorobenzaldehyde is favored by high concentrations of a strong base. Using a milder base or carefully controlling the addition of a strong base can mitigate this.[1]
-
Self-Condensation of Acetaldehyde: Acetaldehyde can react with itself, especially at higher temperatures and base concentrations. This can be minimized by the slow, controlled addition of acetaldehyde to the reaction mixture containing 2-chlorobenzaldehyde and the base at a low temperature.[1]
-
-
Moisture Contamination: While the reaction is often run in aqueous or alcoholic solutions, excessive water can dilute reagents and affect catalyst efficiency. If using anhydrous conditions, ensure all glassware is thoroughly dried and reagents are anhydrous.
Q2: I am observing the formation of a dark, resinous, or tar-like byproduct. What is this and how can I minimize its formation?
A2: The formation of dark, polymeric materials is often due to side reactions, particularly the self-condensation of acetaldehyde or polymerization of the product under the reaction conditions.
-
Minimization Strategies:
-
Temperature Control: Strictly maintain the reaction temperature in the recommended range (e.g., 0-10 °C).
-
Controlled Reagent Addition: Add the acetaldehyde and base solution slowly and dropwise to the solution of 2-chlorobenzaldehyde to maintain a low instantaneous concentration of the enolate and prevent runaway reactions.[1]
-
Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Avoid unnecessarily long reaction times once the starting material has been consumed.
-
Q3: My final this compound product has low purity. What are the likely impurities and how can I remove them?
A3: Low purity can be attributed to unreacted starting materials, side products, or degradation of the product.
-
Likely Impurities:
-
Unreacted 2-chlorobenzaldehyde: This is a common impurity if the reaction does not go to completion.
-
2-Chlorobenzoic acid: Formed from the oxidation of the starting aldehyde or via the Cannizzaro reaction.
-
Acetaldehyde self-condensation products: A complex mixture of aldol adducts and polymers.
-
2-Chlorobenzyl alcohol: A byproduct of the Cannizzaro reaction.[1]
-
-
Purification Methods:
-
Column Chromatography: This is a highly effective method for separating this compound from both polar and non-polar impurities. A common solvent system is a mixture of hexane and ethyl acetate.[2][3]
-
Vacuum Distillation: This technique is suitable for purifying larger quantities of the product, provided it is thermally stable at reduced pressure.[2] Cinnamaldehyde itself can be purified by vacuum distillation, suggesting this method is applicable.[1]
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.[1]
-
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of cinnamaldehyde derivatives, which can serve as a guide for optimizing the synthesis of this compound.
| Parameter | Variation | Effect on Yield | Recommendations for this compound |
| Base Catalyst | Strong Base (e.g., NaOH, KOH) | Can lead to higher reaction rates but also increases the likelihood of side reactions like the Cannizzaro reaction and self-condensation.[1] | Use a dilute solution of a strong base and add it slowly to the reaction mixture at low temperature. |
| Weak Base (e.g., Piperidine, Pyrrolidine) | Generally leads to cleaner reactions with fewer side products, but may require longer reaction times or gentle heating. | A good alternative if side reactions are a major issue. | |
| Solvent | Protic (e.g., Ethanol, Water) | Commonly used and effective for dissolving the base and reactants. | Ethanol or a mixture of ethanol and water is a good starting point. |
| Aprotic (e.g., THF, DMF) | Can be used, especially in reactions with moisture-sensitive reagents. | Consider if protic solvents are problematic. | |
| Temperature | Low (0-10 °C) | Minimizes side reactions, leading to a cleaner product and potentially higher isolated yield.[1] | Recommended for the Claisen-Schmidt condensation of aldehydes. |
| Room Temperature or Elevated | Can increase the reaction rate but also significantly increases the rate of side reactions, leading to lower purity and yield. | Generally not recommended unless the reaction is very sluggish at low temperatures. | |
| Reactant Ratio (2-chlorobenzaldehyde:acetaldehyde) | 1:1 | Stoichiometric ratio. | A good starting point. |
| 1:>1 (Excess Acetaldehyde) | Can help to drive the reaction to completion, but may increase self-condensation of acetaldehyde. | Use a slight excess (e.g., 1:1.1) and add the acetaldehyde slowly. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is adapted from general procedures for the synthesis of cinnamaldehyde and its derivatives.[1]
Materials:
-
2-Chlorobenzaldehyde
-
Acetaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorobenzaldehyde (1 equivalent) in ethanol.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Prepare a dilute solution of NaOH (e.g., 10% in water).
-
Slowly add the prepared NaOH solution to the stirred solution of 2-chlorobenzaldehyde while maintaining the low temperature.
-
Dilute acetaldehyde (1.1 equivalents) with a small amount of cold ethanol in the dropping funnel.
-
Add the acetaldehyde solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
TLC plates
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.
-
Column Packing: Pour the slurry into a glass column with a stopcock at the bottom, ensuring even packing without air bubbles. Add a layer of sand on top of the silica bed.[2]
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase (or a slightly more polar solvent like dichloromethane) and carefully load it onto the column.[2]
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding small amounts of a more polar solvent (e.g., ethyl acetate). A good starting eluent mixture is 95:5 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.[2]
Protocol 3: Purification of this compound by Vacuum Distillation
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum pump with a cold trap)
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Sample Addition: Place the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.[2]
-
Vacuum Application: Gradually apply vacuum to the system.[2]
-
Heating: Gently heat the flask using a heating mantle while stirring.[2]
-
Fraction Collection: Collect the distillate fractions at the appropriate boiling point and pressure. The boiling point of this compound will be significantly lower than its atmospheric boiling point. It is advisable to collect a forerun fraction and then the main product fraction. Discard the high-boiling residue.[2]
-
Characterization: Characterize the purified product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Visualizations
Caption: Claisen-Schmidt reaction pathway for this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
Common impurities in 2-Chlorocinnamaldehyde synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of 2-Chlorocinnamaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 2-chlorobenzaldehyde with acetaldehyde.[1][2]
Q2: What are the primary impurities I can expect in my crude this compound?
A2: Common impurities include unreacted starting materials, primarily 2-chlorobenzaldehyde, and side-products from the aldol condensation. Additionally, the Cannizzaro reaction, a disproportionation of the aldehyde, can occur under strongly basic conditions, leading to the formation of 2-chlorobenzoic acid and 2-chlorobenzyl alcohol.[3]
Q3: My reaction yield is low. What are the likely causes?
A3: Low yields can stem from several factors. Inappropriate base concentration is a common issue; excessively high concentrations can promote side reactions. Suboptimal reaction temperatures can also lead to the formation of undesired by-products. It is also crucial to ensure the quality of your reagents, as impurities in the starting materials can inhibit the reaction.[4]
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the Claisen-Schmidt condensation. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.[5]
Q5: Which purification techniques are most effective for this compound?
A5: The choice of purification technique depends on the scale of your synthesis and the nature of the impurities. For small to medium scales, column chromatography is highly effective for separating polar and non-polar impurities. For larger quantities, vacuum distillation is a suitable option, provided the compound is thermally stable at reduced pressure.[6]
Troubleshooting Guides
Low Yield in Claisen-Schmidt Condensation
| Possible Cause | Solution |
| Inappropriate Base Concentration | Use milder basic conditions. Avoid excessively high concentrations of strong bases like NaOH or KOH. A catalytic amount of base is often sufficient to drive the reaction without promoting side reactions.[3] |
| Suboptimal Reaction Temperature | Conduct the reaction at room temperature or in an ice bath to minimize the formation of by-products.[4] |
| Poor Reagent Quality | Ensure the purity of 2-chlorobenzaldehyde and acetaldehyde. If necessary, distill the aldehydes before use to remove any acidic impurities or polymers. |
| Inefficient Mixing | Ensure vigorous and consistent stirring throughout the reaction, especially if the reaction mixture is heterogeneous. |
| Side Reactions (e.g., Cannizzaro) | Add the base slowly to the reaction mixture to maintain a lower instantaneous concentration, which disfavors the Cannizzaro reaction pathway.[3] |
Purification Challenges
| Problem | Possible Cause | Solution |
| Poor separation on Column Chromatography | Inappropriate solvent system (eluent). | Optimize the eluent system using TLC. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate. Adjust the polarity to achieve a retention factor (Rf) of 0.25-0.35 for the this compound for good separation.[6] |
| Column overloading. | The amount of crude material loaded should typically be 1-5% of the mass of the stationary phase (silica gel).[6] | |
| Product decomposition during distillation | Temperature is too high. | Use vacuum distillation to lower the boiling point of this compound and prevent thermal decomposition.[7][8] |
| Co-elution of impurities | Impurities have similar polarity to the product. | Consider using a different stationary phase (e.g., alumina) or a gradient elution in your column chromatography.[9] |
Quantitative Data on Purification
The following table presents representative data on the purity of a crude this compound sample before and after purification by column chromatography.
| Compound | Concentration in Crude Product (%) | Concentration after Column Chromatography (%) |
| This compound | 85.0 | 99.2 |
| 2-Chlorobenzaldehyde | 10.0 | < 0.1 |
| Aldol Adducts | 3.5 | < 0.1 |
| 2-Chlorobenzoic Acid | 1.5 | 0.7 |
Note: These are typical values and may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation
Materials:
-
2-chlorobenzaldehyde
-
Acetaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Dissolve 2-chlorobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of sodium hydroxide (1.1 equivalents) in a mixture of ethanol and water.
-
Slowly add the sodium hydroxide solution to the cooled 2-chlorobenzaldehyde solution with vigorous stirring.
-
Add acetaldehyde (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexane) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 2% ethyl acetate in hexane). Gradually increase the polarity of the eluent if necessary.
-
Fraction Collection: Collect fractions in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[6]
Protocol 3: Purification by Vacuum Distillation
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
-
Stir bar
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Sample Addition: Place the crude this compound and a stir bar into the round-bottom flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the flask using a heating mantle while stirring.
-
Fraction Collection: Collect the distillate that comes over at a constant temperature and pressure. The boiling point of this compound will be significantly lower than its atmospheric boiling point. Discard the initial forerun, which may contain lower-boiling impurities.
-
Once the main fraction has been collected, stop the distillation before higher-boiling impurities begin to distill.[7][8]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship between common impurities and their removal methods.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2-Chlorocinnamaldehyde Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 2-Chlorocinnamaldehyde in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time. What are the likely causes?
A1: this compound, as an α,β-unsaturated aldehyde, is susceptible to several degradation pathways. The primary causes of instability in solution include:
-
Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the aldehyde group, potentially forming 2-chlorocinnamic acid. This process can be accelerated by elevated temperatures.
-
Light Exposure (Photodegradation): Aromatic aldehydes are often sensitive to light, which can induce degradation. It is crucial to protect solutions from light.
-
pH Instability: Extreme pH conditions (both acidic and basic) can catalyze the degradation of the molecule. The optimal pH range for stability should be determined empirically.
-
Reaction with Solvents: Certain solvents or impurities within solvents can react with the aldehyde group. For instance, nucleophilic solvents could potentially react with the electrophilic carbon of the aldehyde.
-
Polymerization: Like many aldehydes, this compound may be prone to polymerization over time, especially at higher concentrations or in the presence of catalysts.
Q2: What are the best practices for preparing and storing this compound solutions to ensure stability?
A2: To minimize degradation, the following practices are recommended:
-
Solvent Selection: Use high-purity (e.g., HPLC grade) solvents. Common solvents for initial dissolution can include ethanol, methanol, or dimethyl sulfoxide (DMSO). The choice of solvent should be validated for compatibility.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Temperature Control: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) to slow down degradation kinetics. Avoid repeated freeze-thaw cycles.
-
pH Control: If working with aqueous solutions, use buffers to maintain a stable pH, ideally in the neutral to slightly acidic range. The optimal pH should be determined for your specific application.
-
Fresh Preparation: Whenever possible, prepare solutions fresh before use.
Q3: Are there any recommended stabilizers that can be added to a this compound solution?
A3: While specific stabilizers for this compound are not extensively documented, general stabilizers for aldehydes may be effective. These include:
-
Antioxidants: Small amounts of antioxidants like Butylated Hydroxytoluene (BHT) can be added to organic solutions to inhibit oxidation.
-
Chelating Agents: Trace metal ions can catalyze degradation. The addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) may be beneficial in aqueous solutions.
-
Amine Derivatives: In some industrial applications, triethanolamine or dimethylethanolamine have been used to stabilize aldehydes against polymerization and autocondensation.[1] However, their compatibility with biological or pharmaceutical experiments must be carefully evaluated.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.
Issue 1: I am observing a loss of potency of my this compound solution in my cell-based assay.
-
Question: What could be causing the decreased activity of my compound?
-
Answer: The loss of potency is likely due to the chemical degradation of this compound. The primary suspects are oxidation and hydrolysis in your cell culture medium. The aldehyde functional group is reactive and can be oxidized to a carboxylic acid, which may have a different biological activity. Additionally, the compound may react with components in the medium.
Troubleshooting Workflow for Potency Loss
Caption: Troubleshooting workflow for loss of compound potency.
Issue 2: I see extra peaks appearing in my HPLC chromatogram when analyzing my this compound sample.
-
Question: What are these additional peaks, and how can I prevent their formation?
-
Answer: The appearance of new peaks in your chromatogram is a strong indication of degradation. These peaks represent degradation products. To identify the cause and prevent their formation, a forced degradation study is recommended.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound. This is a crucial step in developing a stability-indicating analytical method.[2][3][4][5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C, protected from light, for 48 hours.
-
Photodegradation: Expose the stock solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable analytical method, such as HPLC with UV or MS detection, to observe and identify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Diode array detector (DAD) to monitor at a suitable wavelength (e.g., determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
This method should be validated for specificity by analyzing the samples from the forced degradation study to ensure separation of the parent peak from any degradation product peaks.
Data Presentation
Table 1: Potential Stability of this compound under Forced Degradation Conditions (Hypothetical Data)
| Stress Condition | Reagent | Temperature | Duration | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 h | Moderate | Isomers, hydration products |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 h | Significant | Polymerization products, Cannizzaro reaction products |
| Oxidation | 3% H₂O₂ | Room Temp | 24 h | Significant | 2-Chlorocinnamic acid, epoxides |
| Thermal | - | 60°C | 48 h | Moderate | Oxidative and polymerization products |
| Photodegradation | Light Exposure | Ambient | As per ICH Q1B | Moderate to Significant | Isomers, oxidation products |
Note: This table presents expected outcomes based on the general reactivity of α,β-unsaturated aldehydes and related chlorinated aromatic compounds. Actual results should be confirmed experimentally.
Signaling Pathway Diagrams
This compound, as an electrophilic α,β-unsaturated aldehyde, may interact with several key cellular signaling pathways.
Caption: Potential modulation of the MAPK signaling pathway.[6][7]
Caption: Potential inhibition of the NF-κB signaling pathway.[6][7][8][9][10][11]
References
- 1. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. sgs.com [sgs.com]
- 4. scribd.com [scribd.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. mdpi.com [mdpi.com]
Preventing decomposition of 2-Chlorocinnamaldehyde during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Chlorocinnamaldehyde during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during purification?
A1: The primary causes of decomposition are oxidation and polymerization. The α,β-unsaturated aldehyde functionality in this compound makes it susceptible to oxidation, especially when heated in the presence of air, which can form the corresponding carboxylic acid. Additionally, like many unsaturated aldehydes, it can undergo polymerization, especially at elevated temperatures.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities can include unreacted starting materials from its synthesis (e.g., 2-chlorobenzaldehyde and acetaldehyde), byproducts from side reactions, the corresponding carboxylic acid (2-chlorocinnamic acid) due to oxidation, and polymeric materials.
Q3: Which purification methods are recommended for this compound?
A3: The two most common and effective purification methods are vacuum distillation and column chromatography. The choice between them depends on the scale of the purification and the nature of the impurities. Vacuum distillation is suitable for larger quantities, while column chromatography offers excellent separation for smaller to medium-scale purifications.
Q4: Can I use stabilizers during purification?
A4: Yes, adding stabilizers can be beneficial. For preventing oxidation, small amounts of antioxidants like hydroquinone or catechol can be added. To inhibit polymerization, stabilizers such as triethanolamine or N-alkylhydroxylamines may be effective. However, it is crucial to ensure that the chosen stabilizer does not interfere with downstream applications.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Product Darkens or Polymerizes Upon Heating During Distillation
| Possible Cause | Solution |
| Excessive Temperature | Cinnamaldehyde and its derivatives are known to be thermally sensitive and can decompose or polymerize at high temperatures. The atmospheric boiling point of cinnamaldehyde is around 252°C, at which it decomposes.[1] |
| - Utilize Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point. For α-chlorocinnamaldehyde, a boiling point of 107-108 °C at 3 mmHg has been reported.[2] | |
| - Precise Temperature Control: Use a heating mantle with a temperature controller and a stir bar for even heating. Avoid overheating the distillation flask. | |
| Presence of Oxygen | Air can promote oxidation, especially at elevated temperatures, leading to the formation of colored impurities and contributing to degradation. |
| - Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon before applying vacuum and heating. | |
| Catalytic Impurities | Acidic or basic impurities in the crude material can catalyze polymerization. |
| - Neutralize Crude Product: Wash the crude this compound with a mild bicarbonate solution to remove acidic impurities before distillation. Ensure the product is thoroughly dried after washing. | |
| Extended Heating Time | Prolonged exposure to heat, even at lower temperatures, can lead to decomposition. |
| - Efficient Distillation: Ensure the distillation setup is efficient to minimize the time the compound is heated. Proper insulation of the distillation column can help. |
Issue 2: Low Recovery After Column Chromatography
| Possible Cause | Solution |
| Decomposition on Silica Gel | The slightly acidic nature of silica gel can sometimes cause sensitive compounds like aldehydes to decompose or undergo aldol reactions.[3] |
| - Neutralize Silica Gel: Prepare a slurry of silica gel and treat it with a small amount of a non-nucleophilic base like triethylamine in the eluent to neutralize the acidic sites. | |
| - Use Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina. | |
| Irreversible Adsorption | Highly polar impurities or the product itself might bind too strongly to the silica gel. |
| - Optimize Solvent System: Use a more polar eluent to effectively desorb the compound from the stationary phase. | |
| Co-elution with Impurities | The chosen solvent system may not be providing adequate separation. |
| - Fine-tune Eluent Polarity: Systematically vary the solvent ratio in your eluent system to achieve better separation, monitoring with TLC. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
Objective: To purify this compound by distillation under reduced pressure to prevent thermal decomposition.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head
-
Condenser
-
Receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Thermometer
-
Inert gas (Nitrogen or Argon)
-
Optional: Hydroquinone or other suitable antioxidant/polymerization inhibitor
Procedure:
-
Apparatus Assembly: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar into the round-bottom flask. For every 100g of crude material, consider adding a small amount (e.g., 100 mg) of an antioxidant like hydroquinone.
-
Inert Atmosphere: Flush the system with an inert gas for several minutes to displace any air.
-
Vacuum Application: Gradually apply the vacuum. The pressure should be reduced to approximately 3 mmHg to target a boiling point of 107-108 °C.[2]
-
Heating and Distillation: Begin stirring and gently heat the flask using the heating mantle.
-
Fraction Collection: Collect the distilled this compound in the receiving flask. Discard any initial forerun that comes over at a lower temperature.
-
Completion: Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (or neutral alumina)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a hexane:ethyl acetate mixture that gives the desired product an Rf value of 0.2-0.3.
-
Column Packing: Pack the chromatography column with silica gel using a slurry method with the chosen eluent. Add a layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature to obtain the purified product.
Visualizations
Caption: Purification workflow for this compound.
Caption: Logic diagram for troubleshooting decomposition.
References
Technical Support Center: Side Reactions in the Claisen-Schmidt Condensation for 2-Chlorocinnamaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for professionals encountering side reactions during the synthesis of 2-Chlorocinnamaldehyde via the Claisen-Schmidt condensation. The information is presented in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to expect when synthesizing this compound from 2-chlorobenzaldehyde and acetaldehyde?
A1: The Claisen-Schmidt condensation, while effective, is often accompanied by competing reactions that can lower the yield of the desired this compound. The most common side reactions include:
-
Cannizzaro Reaction : Since 2-chlorobenzaldehyde lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base.[1][2] In this reaction, two molecules of the aldehyde react to produce one molecule of 2-chlorobenzyl alcohol and one molecule of 2-chlorobenzoic acid.[1] This is often a major competing pathway, especially with high concentrations of strong bases like sodium hydroxide.[1][3]
-
Self-Condensation of Acetaldehyde : The enolizable partner, acetaldehyde, can react with itself in an aldol condensation. This side reaction consumes the acetaldehyde and introduces impurities that can complicate purification.
-
Polymerization and Tar Formation : Harsh reaction conditions, such as high temperatures or excessively high concentrations of a strong base, can cause the aldehyde starting materials or the unsaturated product to polymerize, resulting in a dark, tarry reaction mixture.[1]
Q2: My reaction turned into a dark brown or black tar-like substance. What causes this and how can it be prevented?
A2: The formation of a dark-colored tar is a common sign of polymerization or decomposition of the reactants and/or product.[1] This is typically triggered by overly aggressive reaction conditions.[1]
-
Cause : High concentrations of a strong base (e.g., NaOH, KOH) and elevated temperatures can accelerate undesirable polymerization pathways. Aldehydes are particularly susceptible to such reactions.[1]
-
Solution : To prevent this, moderate the reaction conditions. Perform the reaction at a lower temperature, such as in an ice bath, to control the reaction rate.[1] Additionally, consider optimizing the base concentration; a lower concentration may be sufficient to catalyze the condensation without promoting polymerization.[1]
Q3: My product is contaminated with 2-chlorobenzyl alcohol and 2-chlorobenzoic acid. How can I minimize these impurities?
A3: The presence of these two compounds is a clear indicator of the Cannizzaro reaction, a significant side reaction for aromatic aldehydes without α-hydrogens.[1][2]
-
Cause : The Cannizzaro reaction is highly dependent on the strength and concentration of the base.[1] Strong bases and high concentrations favor this pathway.
-
Solution : To suppress the Cannizzaro reaction, you can:
-
Use a Milder Base : Consider alternatives to NaOH or KOH if this side reaction is dominant.
-
Optimize Base Concentration : Perform small-scale trial reactions to find the lowest effective catalyst concentration.[1]
-
Control Temperature : Running the reaction at lower temperatures can help reduce the rate of this and other side reactions.
-
Q4: The yield of this compound is low, and TLC analysis shows multiple unidentified spots. What is a likely cause?
A4: Low yields and multiple unexpected spots on a TLC plate often point to the self-condensation of acetaldehyde.
-
Cause : As the enolizable component, acetaldehyde can react with itself instead of with the 2-chlorobenzaldehyde. This is more likely if the local concentration of the acetaldehyde enolate is high.
-
Solution : To favor the desired crossed-condensation reaction:
-
Slow Addition : Add the acetaldehyde dropwise to the mixture of 2-chlorobenzaldehyde and the base over an extended period.[4] This keeps the instantaneous concentration of acetaldehyde low, minimizing self-condensation.
-
Maintain Low Temperature : Keeping the reaction cool (e.g., 0-5 °C) helps to control the reaction kinetics in favor of the desired pathway.
-
Troubleshooting and Optimization
Effective troubleshooting requires a systematic approach. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial for identifying when the starting material has been consumed and for visualizing the formation of products and byproducts.[1]
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the synthesis.
Caption: A step-by-step workflow for troubleshooting low yields and impurities.
Competing Reaction Pathways
Understanding the potential reaction pathways is key to controlling the outcome. The desired Claisen-Schmidt condensation competes directly with the Cannizzaro reaction and acetaldehyde self-condensation.
Caption: The desired reaction competes with Cannizzaro and self-condensation pathways.
Data Presentation
Optimizing reaction conditions is crucial for maximizing yield and minimizing side products. The following table provides representative data illustrating how different conditions can influence the reaction outcome. Note that these are illustrative values and actual results will vary.
Table 1: Representative Effects of Reaction Conditions on this compound Synthesis
| Condition ID | Base (Concentration) | Temperature (°C) | This compound Yield (%) | Cannizzaro Products (%) | Other Byproducts (%) | Observations |
| A | NaOH (20%) | 25 (Room Temp) | 45 | 35 | 20 | Significant side product formation. |
| B | NaOH (20%) | 0 - 5 | 65 | 20 | 15 | Lower temperature reduces side reactions. |
| C | NaOH (10%) | 0 - 5 | 80 | 10 | 10 | Lower base concentration and temp significantly improve yield.[1][4] |
| D | KOH (10%) | 0 - 5 | 78 | 12 | 10 | Similar results to optimized NaOH conditions. |
Experimental Protocols
Key Experiment: Base-Catalyzed Synthesis of this compound
This protocol provides a general methodology for the Claisen-Schmidt condensation of 2-chlorobenzaldehyde and acetaldehyde, optimized to minimize common side reactions.
Materials:
-
2-chlorobenzaldehyde
-
Acetaldehyde
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Hydrochloric Acid (HCl), dilute (for neutralization)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorobenzaldehyde (1 equivalent) in ethanol. Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.[4]
-
Base Addition : In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide. Slowly add the cold NaOH solution to the stirred ethanolic solution of 2-chlorobenzaldehyde while maintaining the temperature below 5 °C.[4]
-
Acetaldehyde Addition : Dilute acetaldehyde (1.1 equivalents) with a small amount of cold ethanol. Transfer this solution to a dropping funnel. Add the acetaldehyde solution dropwise to the reaction mixture over a period of 1-2 hours.[4] Ensure the temperature remains between 0-5 °C throughout the addition.
-
Reaction : After the addition is complete, allow the mixture to stir in the ice bath for an additional 2-3 hours. Monitor the reaction's progress by TLC until the 2-chlorobenzaldehyde spot has disappeared or is very faint.
-
Workup :
-
Quench the reaction by pouring the mixture into a beaker of cold water.
-
Neutralize the mixture to a pH of ~7 by slowly adding dilute HCl.
-
Transfer the mixture to a separatory funnel and extract the product three times with an organic solvent like diethyl ether or ethyl acetate.[4]
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and remove the solvent using a rotary evaporator to yield the crude this compound.[4]
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
References
How to avoid Cannizzaro reaction in 2-Chlorocinnamaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 2-chlorocinnamaldehyde, with a specific focus on avoiding the competing Cannizzaro reaction.
Troubleshooting Guide: Overcoming Common Synthesis Challenges
Low yields and product impurities are common hurdles in the synthesis of this compound via the Claisen-Schmidt condensation. This guide addresses specific issues and provides actionable solutions.
Issue 1: Low Yield of this compound
A diminished yield of the desired product can often be attributed to competing side reactions or suboptimal reaction conditions.
| Potential Cause | Recommended Solution | Underlying Principle |
| Cannizzaro Reaction | Use a milder base (e.g., sodium carbonate) or a lower concentration of a strong base (e.g., 10% NaOH).[1] Ensure slow, dropwise addition of the base to the reaction mixture to prevent localized high concentrations.[2] | The Cannizzaro reaction is highly dependent on the concentration of the base.[2] Reducing the base strength or concentration kinetically favors the Claisen-Schmidt condensation over the disproportionation of 2-chlorobenzaldehyde. |
| Self-Condensation of Acetaldehyde | Slowly add the acetaldehyde (diluted with a solvent like ethanol) to the cooled reaction mixture containing 2-chlorobenzaldehyde and the base over a prolonged period (e.g., 2-3 hours).[1][3] | This ensures that the concentration of the enolizable acetaldehyde is kept low at all times, minimizing its self-condensation and favoring its reaction with the more abundant 2-chlorobenzaldehyde. |
| Suboptimal Temperature | Maintain a low reaction temperature, especially during the addition of reactants and base. An ice bath (0-5 °C) is recommended.[1] | Lower temperatures generally favor the desired aldol addition reaction and help to control exothermic processes that can lead to side reactions and polymerization.[3] |
| Incorrect Stoichiometry | Use a slight excess of acetaldehyde relative to 2-chlorobenzaldehyde to ensure the complete consumption of the more valuable aromatic aldehyde. | Driving the reaction to completion with respect to one reactant can simplify purification and maximize the yield based on that starting material. |
Issue 2: Presence of Impurities in the Final Product
The formation of byproducts is a frequent cause of low purity. The primary impurities are typically the products of the Cannizzaro reaction and acetaldehyde self-condensation.
| Observed Impurity | Identification | Mitigation Strategy |
| 2-Chlorobenzyl alcohol and 2-Chlorobenzoic acid | These are the disproportionation products of the Cannizzaro reaction.[1] They can be identified by spectroscopic methods (NMR, IR) and chromatography (TLC, GC-MS). | Follow the recommendations for avoiding the Cannizzaro reaction, primarily by using milder or less concentrated basic conditions.[1][2] |
| Poly-acetaldehyde resins or crotonaldehyde | Resulting from the self-condensation of acetaldehyde. These can appear as oily or polymeric residues. | Implement the slow, controlled addition of acetaldehyde into the reaction mixture.[1] |
| Unreacted 2-Chlorobenzaldehyde | A persistent almond-like odor (characteristic of benzaldehydes) in the final product.[1] Can be confirmed by TLC or GC analysis. | Extend the reaction time or consider a slight increase in the amount of acetaldehyde. Ensure efficient mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the Cannizzaro reaction and why is it a problem in this compound synthesis?
The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens) to yield a primary alcohol and a carboxylic acid.[4][5] In this synthesis, 2-chlorobenzaldehyde, which lacks α-hydrogens, can undergo this reaction in the presence of a strong base to form 2-chlorobenzyl alcohol and 2-chlorobenzoic acid.[1][6] This side reaction consumes the starting material, thereby reducing the overall yield of the desired this compound.[2]
Q2: How can I monitor the progress of the reaction to avoid byproduct formation?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (2-chlorobenzaldehyde and a cinnamaldehyde standard if available) on a TLC plate, you can observe the consumption of the starting materials and the formation of the product. This allows you to determine the optimal reaction time and avoid prolonged exposure to conditions that might favor side reactions.
Q3: What is the ideal choice of base and solvent for this reaction?
While strong bases like sodium hydroxide are commonly used, they also promote the Cannizzaro reaction.[1] A good starting point is a dilute aqueous solution of sodium hydroxide (e.g., 10%).[1] Ethanol is a suitable solvent as it dissolves both the 2-chlorobenzaldehyde and acetaldehyde.[1] For researchers aiming to completely avoid the Cannizzaro reaction, using a milder base like sodium carbonate can be effective, although it may require longer reaction times or gentle heating.[1]
Q4: Can using an excess of one reactant improve the yield?
Yes, using a slight excess of the enolizable component (acetaldehyde) can help to drive the reaction to completion and ensure that the non-enolizable, and often more expensive, 2-chlorobenzaldehyde is fully consumed. However, a large excess of acetaldehyde should be avoided as it can increase the likelihood of self-condensation.
Experimental Protocols
Key Synthesis Protocol: Claisen-Schmidt Condensation
This protocol is designed to maximize the yield of this compound while minimizing the formation of Cannizzaro byproducts.
Materials:
-
2-Chlorobenzaldehyde
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Acetaldehyde
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Ethanol
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10% Sodium Hydroxide (NaOH) solution
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Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
-
Ice bath
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorobenzaldehyde in ethanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the 10% NaOH solution to the stirred mixture while maintaining the low temperature.
-
In a separate container, dilute acetaldehyde with a small amount of ethanol.
-
Transfer the diluted acetaldehyde to a dropping funnel.
-
Add the acetaldehyde solution dropwise to the reaction mixture over a period of 2-3 hours, ensuring the temperature remains between 0-5 °C.[1]
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional hour, monitoring the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation or chromatography.
Visualizing Reaction Pathways
To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the desired reaction and the primary competing side reaction.
Caption: Competing reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Improving the Efficiency of 2-Chlorocinnamaldehyde Purification by HPLC
Welcome to the technical support center for the HPLC purification of 2-Chlorocinnamaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process.
Experimental Protocols
A detailed experimental protocol for the HPLC analysis of a closely related compound, p-bromo-β-chlorocinnamaldehyde, can be adapted for this compound. The following protocol is a recommended starting point for method development.
Protocol 1: Reverse-Phase HPLC Method for this compound Analysis
1. Instrumentation and Consumables:
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HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical grade acetic acid or phosphoric acid.
-
0.22 µm or 0.45 µm syringe filters for sample preparation.
2. Preparation of Mobile Phases:
-
Mobile Phase A (Aqueous): 0.1% Acetic Acid in Water. To prepare 1 L, add 1 mL of glacial acetic acid to 999 mL of HPLC-grade water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B (Organic): 0.1% Acetic Acid in Acetonitrile. To prepare 1 L, add 1 mL of glacial acetic acid to 999 mL of HPLC-grade acetonitrile. Degas the solution for at least 15 minutes.
3. Instrument Setup and Equilibration:
-
Install the C18 column in the column oven.
-
Purge the pump lines with the respective mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (e.g., 60% Mobile Phase A: 40% Mobile Phase B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Set the column temperature to 30 °C.
-
Set the UV detection wavelength to 290 nm. Based on data for cinnamaldehyde and its derivatives, a wavelength in the range of 285-292 nm is appropriate.[1][2]
4. Sample Preparation:
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Stock Solution: Accurately weigh approximately 10 mg of the crude this compound sample and dissolve it in 10 mL of methanol or acetonitrile to obtain a stock solution of about 1 mg/mL. Sonication may be used to aid dissolution.
-
Working Solution: Dilute the stock solution with the initial mobile phase composition to a suitable concentration for injection (e.g., 10-100 µg/mL).
-
Filtration: Filter the final working solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before placing it in the autosampler.
5. Chromatographic Run:
-
Inject the prepared sample onto the HPLC system.
-
Run a gradient elution method to effectively separate this compound from potential impurities. A suggested starting gradient is provided in the data tables below.
-
Record the chromatogram and integrate the peak areas.
Data Presentation
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 290 nm |
| Injection Volume | 10 µL |
Table 2: Suggested Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Troubleshooting Guides (Question & Answer Format)
This section addresses specific issues you may encounter during your experiments.
Peak Shape and Resolution Issues
Q1: My this compound peak is showing tailing. What could be the cause and how can I fix it?
A1: Peak tailing for aldehyde compounds can be caused by several factors:
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Secondary Interactions: The aldehyde group might be interacting with active sites (silanols) on the silica-based C18 column.
-
Solution: Add a small amount of a weak acid, like 0.1% acetic acid or phosphoric acid, to your mobile phase.[2] This helps to suppress the ionization of the silanol groups and reduce these secondary interactions. Ensure the mobile phase pH is maintained in a stable range, ideally between pH 2 and 4 for silica-based columns.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and reinject.
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading.
-
Solution: Flush the column with a strong solvent (like 100% acetonitrile or isopropanol). If the problem persists, consider replacing the column.
-
Q2: I am seeing a split peak for what should be this compound. What is happening?
A2: A split peak can indicate a few problems:
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Injection Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your initial mobile phase, it can cause peak distortion.
-
Solution: Dissolve your sample in the initial mobile phase or a weaker solvent.
-
-
Clogged Inlet Frit: Particulates from your sample or mobile phase may have clogged the inlet frit of your column.
-
Solution: If the column manufacturer allows, try back-flushing the column. Always filter your samples and mobile phases to prevent this.
-
-
Column Void: A void may have formed at the head of the column.
-
Solution: This usually requires replacing the column.
-
Q3: I am not getting good separation between my this compound peak and a nearby impurity peak. How can I improve the resolution?
A3: Improving resolution requires optimizing the selectivity (α) and/or the efficiency (N) of your separation.
-
Optimize Mobile Phase Composition:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and may resolve the co-eluting peaks.[3]
-
Adjust the Gradient: A shallower gradient can often improve the separation of closely eluting compounds.
-
Modify the pH: If the impurities are acidic or basic, adjusting the mobile phase pH can significantly alter their retention times relative to this compound.
-
-
Change the Column:
-
If mobile phase optimization is not successful, your column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., a phenyl-hexyl column) which can offer different selectivity for aromatic compounds.
-
-
Adjust the Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, but it will also increase backpressure.
Potential Impurities and Separation Challenges
Q4: What are the likely impurities in my crude this compound sample?
A4: this compound is often synthesized via an aldol condensation of 2-chlorobenzaldehyde and acetaldehyde.[4] Potential impurities include:
-
Unreacted Starting Materials: 2-chlorobenzaldehyde and acetaldehyde.
-
Self-Condensation Products: Byproducts from the self-condensation of acetaldehyde.
-
Positional Isomers: Depending on the synthesis, other isomers of chlorocinnamaldehyde (e.g., 3- or 4-chlorocinnamaldehyde) could be present if the starting benzaldehyde was not pure.
-
Oxidation Product: 2-Chlorocinnamic acid can form if the aldehyde is exposed to air.[5]
Q5: How can I confirm the identity of the impurity peaks in my chromatogram?
A5: If your HPLC system is equipped with a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio of the eluting peaks to help identify them. For UV detectors, comparing the retention times with commercially available standards of the suspected impurities is a reliable method.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve my crude this compound sample in for HPLC analysis?
A1: Methanol and acetonitrile are good choices for dissolving this compound.[6] It is recommended to dissolve the sample in a solvent that is compatible with your mobile phase, ideally the initial mobile phase composition, to avoid peak distortion.
Q2: My HPLC system pressure is fluctuating. What should I do?
A2: Pressure fluctuations are often caused by air bubbles in the system or issues with the pump seals or check valves.
-
Solution: Degas your mobile phases thoroughly. Purge the pump to remove any trapped air. If the problem persists, it may indicate a need for pump maintenance, such as replacing the pump seals.
Q3: The retention time of my this compound peak is shifting between injections. What is the cause?
A3: Retention time shifts can be due to:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important in gradient elution.
-
Changes in Mobile Phase Composition: Prepare fresh mobile phase daily and ensure the composition is accurate.
-
Fluctuations in Column Temperature: Use a column oven to maintain a constant temperature.
Q4: I am not seeing any peaks in my chromatogram. What should I check?
A4: This could be due to several reasons:
-
Detector Lamp is Off: Ensure the detector lamp is on and has not burned out.
-
No Sample Injected: Check that the autosampler is functioning correctly and that there is sample in the vial.
-
Incorrect Wavelength: Verify that the detector is set to an appropriate wavelength for this compound (around 290 nm).
-
Flow Path Blockage: Check for any blockages in the system that might prevent the sample from reaching the detector.
Mandatory Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: A general workflow for HPLC purification.
References
- 1. α-氯代肉桂醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. magritek.com [magritek.com]
- 3. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
Navigating the Synthesis of 2-Chlorocinnamaldehyde: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 2-Chlorocinnamaldehyde, a key intermediate in various synthetic pathways, can present unique challenges. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions related to its synthesis, primarily through the Claisen-Schmidt condensation of 2-chlorobenzaldehyde and acetaldehyde.
Troubleshooting Guide
Scaling up the synthesis of this compound can introduce a variety of issues that may not be apparent at the laboratory scale. This guide addresses the most common problems encountered during the reaction, work-up, and purification stages.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Ineffective Base Catalysis: The concentration or type of base may be suboptimal for deprotonating acetaldehyde to form the reactive enolate. | - Optimize Base Concentration: For base-catalyzed reactions (e.g., using NaOH or KOH), ensure the concentration is sufficient to drive the reaction. A common starting point is a 10% aqueous solution.[1] - Consider Alternative Bases: Milder bases like sodium carbonate can sometimes mitigate side reactions.[1] |
| 2. Self-Condensation of Acetaldehyde: Acetaldehyde can react with itself, reducing the amount available to react with 2-chlorobenzaldehyde.[1] | - Slow Addition of Acetaldehyde: Add the acetaldehyde solution dropwise to the reaction mixture containing 2-chlorobenzaldehyde and the base over a period of 2-3 hours.[1] This maintains a low concentration of acetaldehyde, favoring the desired cross-condensation. | |
| 3. Suboptimal Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, leading to side reactions. | - Temperature Control: Maintain a low temperature, typically in an ice bath, during the addition of acetaldehyde to control the exothermic reaction and minimize side products.[1] | |
| 4. Steric Hindrance: The ortho-chloro group on the benzaldehyde may sterically hinder the approach of the acetaldehyde enolate. | - Extended Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time. | |
| Presence of Significant Side Products | 1. Cannizzaro Reaction: With strong bases, 2-chlorobenzaldehyde (which lacks α-hydrogens) can undergo a disproportionation reaction to form 2-chlorobenzoic acid and 2-chlorobenzyl alcohol.[1] | - Use of Milder Base: Employing a milder base such as sodium carbonate can help to suppress the Cannizzaro reaction.[1] |
| 2. Formation of Polymeric Materials: Aldehydes, particularly acetaldehyde, can polymerize under certain conditions. | - Maintain Low Temperatures: Keeping the reaction mixture cool can reduce the rate of polymerization. | |
| Difficulties in Product Purification | 1. Contamination with Unreacted 2-Chlorobenzaldehyde: The starting material may be carried through the work-up. | - Sodium Bisulfite Extraction: Unreacted aldehydes can be removed by forming a water-soluble bisulfite adduct. Wash the organic layer with a saturated sodium bisulfite solution.[2] |
| 2. Oily Product Instead of Solid: The product may not crystallize easily from the reaction mixture. | - Solvent Selection for Recrystallization: If direct crystallization fails, purify the crude product via column chromatography or vacuum distillation. For recrystallization, a solvent system such as ethanol/water or hexane/ethyl acetate may be effective. | |
| 3. Product Decomposition on Silica Gel: Aldehydes can sometimes be unstable on silica gel during column chromatography. | - Neutralize Silica Gel: If decomposition is observed, consider neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. - Alternative Purification: Vacuum distillation is a suitable alternative for thermally stable compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Claisen-Schmidt condensation, which is a type of crossed aldol condensation.[3] This reaction involves the base-catalyzed reaction between 2-chlorobenzaldehyde (an aromatic aldehyde without α-hydrogens) and acetaldehyde (an aliphatic aldehyde with α-hydrogens).[1]
Q2: What are the typical starting materials and reagents for the Claisen-Schmidt condensation to produce this compound?
A2: The primary starting materials are 2-chlorobenzaldehyde and acetaldehyde. The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a solvent like ethanol or a mixture of ethanol and water.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q4: What are the expected physicochemical properties of this compound?
A4: The following table summarizes some of the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₇ClO |
| Molecular Weight | 166.60 g/mol [4] |
| Boiling Point | 286.8 °C at 760 mmHg[4] |
| Density | 1.192 g/cm³[4] |
| Flash Point | 133.2 °C[4] |
Q5: What are the characteristic spectroscopic signatures for this compound?
A5: In ¹H NMR spectroscopy, the aldehydic proton is highly deshielded and typically appears as a doublet in the range of 9-10 ppm. The vinyl protons will appear as doublets or doublets of doublets in the olefinic region. In Infrared (IR) spectroscopy, a strong absorption band for the carbonyl (C=O) group of the α,β-unsaturated aldehyde is expected around 1685-1666 cm⁻¹.[5]
Experimental Protocols
General Protocol for Claisen-Schmidt Condensation Synthesis of this compound
This protocol is a generalized procedure based on established methods for cinnamaldehyde synthesis.[1] Optimization of specific parameters may be required to achieve optimal yields.
Materials:
-
2-chlorobenzaldehyde
-
Acetaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Preparation of Base Solution: Prepare a 10% aqueous solution of sodium hydroxide.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorobenzaldehyde in ethanol. Cool the flask in an ice bath.
-
Base Addition: Slowly add the prepared sodium hydroxide solution to the stirred solution of 2-chlorobenzaldehyde while maintaining a low temperature.
-
Acetaldehyde Addition: Dilute acetaldehyde with a small amount of ethanol and add it to the dropping funnel. Add the acetaldehyde solution dropwise to the reaction mixture over a period of 2-3 hours, ensuring the temperature remains low.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature. Monitor the reaction's progress by TLC until the 2-chlorobenzaldehyde is consumed.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). Extract the product with an organic solvent like diethyl ether or dichloromethane.
-
Drying and Solvent Removal: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizing the Workflow and Logic
To better understand the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis of this compound.
References
Technical Support Center: Managing Thermal Degradation of 2-Chlorocinnamaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorocinnamaldehyde. The information provided is aimed at helping users manage and mitigate thermal degradation during chemical reactions and analysis.
Frequently Asked Questions (FAQs)
Q1: What is thermal degradation and why is it a concern for this compound?
A1: Thermal degradation is the breakdown of a molecule at elevated temperatures. For this compound, an α,β-unsaturated aldehyde, this is a significant concern as the molecule can be sensitive to heat, leading to the formation of impurities, loss of yield, and potentially altered biological activity of the final product. The presence of the aldehyde group and the conjugated double bond makes it susceptible to various heat-induced reactions.
Q2: At what temperature does this compound start to degrade?
Q3: What are the likely degradation pathways for this compound?
A3: Based on studies of similar compounds, the primary thermal degradation pathways for this compound are likely to include:
-
Decarbonylation: Loss of carbon monoxide to form chlorinated styrene derivatives.
-
Oxidation: If exposed to air at elevated temperatures, the aldehyde group can oxidize to a carboxylic acid.
-
Isomerization: The trans isomer may convert to the cis isomer.
-
Polymerization: Aldehydes can be prone to polymerization, especially at higher temperatures.
Q4: How can I detect thermal degradation of this compound in my reaction?
A4: Several analytical techniques can be employed to detect and quantify degradation products. These include:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the parent compound and non-volatile degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile degradation products. However, it's crucial to be aware that the high temperatures used in GC inlets can sometimes induce degradation of thermally labile compounds.[1][2][3]
-
Spectroscopic Methods (UV-Vis, FTIR, NMR): These can help identify changes in the chemical structure and functional groups, indicating degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of desired product | Thermal degradation of this compound. | - Lower the reaction temperature. - Reduce the reaction time. - Use a milder catalyst or reaction conditions. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. |
| Presence of unexpected byproducts in analysis (TLC, HPLC, GC-MS) | Formation of thermal degradation products. | - Analyze a sample of the starting material under the reaction conditions (without other reactants) to confirm thermal lability. - Use a lower temperature for GC-MS analysis or consider LC-MS as an alternative. - Isolate and characterize the byproducts to understand the degradation pathway. |
| Discoloration of the reaction mixture (e.g., turning brown) | Polymerization or formation of complex degradation products. | - Lower the reaction temperature. - Consider using a radical scavenger or antioxidant as a stabilizer. - Ensure the purity of the starting material, as impurities can sometimes catalyze degradation. |
| Inconsistent reaction outcomes | Variable thermal degradation due to poor temperature control. | - Use a reliable and precise temperature control system (e.g., oil bath with a thermostat, automated reactor). - Ensure uniform heating of the reaction vessel. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the thermal stability of this compound. These protocols are based on established techniques for analyzing the thermal degradation of similar organic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition of this compound.
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a linear heating rate of 10°C/min.
-
Maintain an inert atmosphere (e.g., nitrogen) with a constant flow rate (e.g., 20 mL/min) to prevent oxidation.
-
The resulting TGA curve will plot the percentage of mass loss against temperature, with the onset of mass loss indicating the beginning of thermal decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as melting and decomposition.
Methodology:
-
Hermetically seal a small sample (2-5 mg) of this compound in an aluminum pan.
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 400°C) at a controlled linear heating rate of 10°C/min under an inert nitrogen atmosphere.
-
The DSC thermogram will show heat flow as a function of temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile products of thermal degradation.
Methodology:
-
Place a microgram-level amount of this compound into a pyrolysis sample cup.
-
Couple the pyrolysis unit to a GC-MS system.
-
Heat the sample to a specific pyrolysis temperature (a range of temperatures, e.g., from 200°C to 600°C, can be tested to observe the evolution of different products).
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The volatile degradation products are swept into the GC column for separation.
-
The separated components are then analyzed by the mass spectrometer to identify their chemical structures based on their mass spectra.
Potential Degradation Products and Mitigation Strategies
| Potential Degradation Product | Formation Pathway | Proposed Mitigation Strategy |
| 2-Chlorostyrene | Decarbonylation | Lower reaction temperature; use of a catalyst that favors the desired reaction pathway over decarbonylation. |
| 2-Chlorocinnamic acid | Oxidation | Conduct reactions under an inert atmosphere (Nitrogen or Argon); use deoxygenated solvents. |
| cis-2-Chlorocinnamaldehyde | Isomerization | Control reaction temperature and duration; protect from light if the isomerization is photochemically induced. |
| Polymeric materials | Polymerization | Lower reaction temperature; add a polymerization inhibitor or antioxidant (e.g., BHT, hydroquinone). |
Visualizations
Caption: Troubleshooting workflow for managing thermal degradation.
Caption: Proposed thermal degradation pathways.
References
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activity of 2-Chlorocinnamaldehyde and Cinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial properties of 2-chlorocinnamaldehyde and its parent compound, cinnamaldehyde. The following sections present available quantitative data, outline experimental methodologies, and illustrate the proposed mechanisms of action to inform research and development in the field of antimicrobial agents.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of both this compound and cinnamaldehyde has been evaluated against a range of microorganisms. The data, presented as Minimum Inhibitory Concentrations (MIC), are summarized below. It is important to note that the presented data for the two compounds are sourced from different studies. Variations in experimental protocols, such as microbial strains and specific testing conditions, may influence the results. Therefore, a direct comparison should be interpreted with caution.
Antifungal Activity
| Compound | Fungus | Strain | MIC (µg/mL) | Reference |
| This compound | Candida albicans | Not Specified | 25 | [1] |
| Cinnamaldehyde | Candida albicans | ATCC 10231 | 125 | [2] |
Antibacterial Activity
Direct comparative data for the antibacterial activity of this compound against specific bacterial strains was not available in the reviewed literature. However, studies on cinnamaldehyde and other chlorinated derivatives provide valuable insights. For instance, 4-chlorocinnamaldehyde has an MIC of 200 µg/mL against uropathogenic Escherichia coli (UPEC)[3]. Cinnamaldehyde has demonstrated a broad spectrum of antibacterial activity[4].
Proposed Mechanisms of Action
The antimicrobial activity of cinnamaldehyde and its derivatives is believed to be multifaceted, primarily targeting the cell envelope and essential cellular processes. The introduction of a chlorine atom to the cinnamaldehyde structure is thought to enhance its antimicrobial efficacy by increasing its electrophilicity.
Cinnamaldehyde
Cinnamaldehyde is known to disrupt the cell membrane of microorganisms, leading to a loss of membrane integrity and leakage of intracellular components[5]. It can also interfere with cellular energy metabolism and inhibit the production of essential enzymes[6].
This compound
The mechanism of action for this compound is presumed to be similar to that of other halogenated cinnamaldehyde analogs. A primary target is the bacterial cell division protein FtsZ. By inhibiting the polymerization and GTPase activity of FtsZ, these compounds disrupt the formation of the Z-ring, which is crucial for bacterial cytokinesis, ultimately leading to cell filamentation and death. Additionally, damage to the bacterial cell membrane is another key aspect of its antimicrobial action[7].
Caption: Proposed antimicrobial mechanisms of cinnamaldehyde and this compound.
Experimental Protocols
The following section details a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds, based on the methodologies cited in the literature.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for assessing the in vitro antimicrobial activity of a compound.
-
Preparation of Microbial Inoculum:
-
A pure culture of the test microorganism is grown overnight in a suitable liquid medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) at its optimal growth temperature.
-
The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density (e.g., approximately 1-2 x 10⁸ CFU/mL for bacteria). The suspension is then further diluted to achieve the desired final inoculum concentration.
-
-
Preparation of Test Compounds:
-
Stock solutions of this compound and cinnamaldehyde are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using the appropriate sterile broth medium.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized microbial suspension.
-
Control wells are included: a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents [frontiersin.org]
Validating the purity of 2-Chlorocinnamaldehyde using High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, ensuring the purity of active compounds and intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for validating the purity of 2-Chlorocinnamaldehyde.
Comparison of Analytical Methods
The selection of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and quantitation needs.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Applicability | Well-suited for non-volatile and thermally labile compounds like this compound. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes to improve volatility. | Applicable to soluble compounds containing NMR-active nuclei (e.g., ¹H). Provides structural confirmation and quantification without a specific reference standard for the analyte. |
| Resolution | High resolution, capable of separating closely related impurities. | Excellent resolution, particularly with capillary columns. | Resolution is dependent on the magnetic field strength and sample matrix. Can resolve signals from different compounds in a mixture. |
| Sensitivity | High sensitivity, typically in the sub-microgram per milliliter range with UV detection. | Very high sensitivity, especially with selected ion monitoring (SIM) mode. | Lower sensitivity compared to chromatographic methods, typically in the milligram to microgram range. |
| Quantitation | Excellent for precise and accurate quantification using external or internal standards. | Reliable for quantification, often requiring an internal standard for best accuracy. | Highly accurate and precise for determining purity and molar ratios without the need for an identical standard of the analyte. |
| Impurity Detection | Can detect a wide range of impurities, including non-volatile and polar compounds. | Effective for volatile impurities. Non-volatile or thermally unstable impurities may not be detected. | Can identify and quantify structurally related impurities and residual solvents if their signals do not overlap with the main component. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This proposed HPLC method is based on established protocols for similar cinnamaldehyde derivatives and is designed for the efficient separation and quantification of this compound and its potential impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (analytical grade)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Acetic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid
-
Gradient: 60% A / 40% B, isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Purity Calculation: The purity of this compound is determined using the area normalization method. The peak area of the main component is expressed as a percentage of the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities. For a polar compound like this compound, derivatization is often employed to enhance its volatility and improve chromatographic performance.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for the analysis of semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Derivatizing agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvent: Hexane (GC grade)
-
Internal Standard (e.g., deuterated analog if available)
Derivatization and Sample Preparation:
-
To 1 mL of a solution of this compound in a suitable solvent (e.g., methanol), add an appropriate amount of the internal standard.
-
Add a solution of PFBHA and incubate the mixture to form the oxime derivative.
-
Extract the derivative into hexane.
-
The hexane layer is then injected into the GC-MS.
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute method for purity determination without the need for a specific standard of the analyte. It relies on the principle that the signal intensity is directly proportional to the number of nuclei.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) with a known amount of an internal standard (e.g., maleic acid or dimethyl sulfone). The internal standard should have a simple spectrum that does not overlap with the analyte signals.
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a precise amount of the internal standard.
-
Dissolve both the sample and the internal standard in a known volume of the deuterated solvent.
NMR Acquisition Parameters:
-
A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T1 relaxation time of the protons of interest).
-
A 90° pulse angle should be used.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Purity Calculation: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard of known purity and concentration.
Potential Impurities in this compound
The primary synthesis route for this compound is the aldol condensation of 2-chlorobenzaldehyde with acetaldehyde. Potential impurities can arise from this synthesis or from degradation.
-
Unreacted Starting Materials: 2-Chlorobenzaldehyde and acetaldehyde.
-
Byproducts: Self-condensation products of acetaldehyde.
-
Degradation Products: 2-Chlorobenzoic acid (from oxidation of the aldehyde group).
Visualizing the Workflow
Caption: Experimental workflow for HPLC purity analysis of this compound.
Caption: Logical relationship for purity validation of this compound.
A Comparative Guide to Gas Chromatography (GC) for 2-Chlorocinnamaldehyde Purity Assessment
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of a Gas Chromatography (GC) method for assessing the purity of 2-Chlorocinnamaldehyde, alongside High-Performance Liquid Chromatography (HPLC) as a viable alternative. This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to aid in methodological selection and application.
Comparison of Analytical Methods
Both GC and HPLC are powerful chromatographic techniques for purity determination. The choice between them often depends on the volatility and thermal stability of the analyte and its potential impurities.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Purity (%) | >98% | >98% |
| Limit of Detection (LOD) | ~0.1 µg/mL (FID)[1] | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL (FID)[1] | ~0.15 µg/mL |
| Precision (%RSD) | < 3%[1] | < 2%[1] |
| Accuracy (% Recovery) | 97-103%[1] | 98-102%[1] |
| Primary Application | Ideal for volatile and thermally stable compounds.[1][2] | Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[3] |
Experimental Protocols
Below are detailed protocols for both GC and HPLC methods for the analysis of this compound. These are based on established methods for related cinnamaldehyde derivatives.[1][4][5]
Gas Chromatography (GC) Method
This protocol is designed for the quantification of this compound and the identification of volatile impurities.
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.[1]
-
Column: A capillary column such as a DB-5 (5% phenyl-methylpolysoxane), 30 m x 0.25 mm ID, 0.25 µm film thickness is a suitable choice.[1][5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1][5]
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold for 5 minutes.[1]
-
-
Detector Temperature (FID): 280 °C.[1]
-
Injection Volume: 1 µL with a split ratio of 50:1.[5]
2. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a suitable solvent like acetone or methanol to prepare a stock solution of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
3. Purity Calculation:
-
The purity is determined using the area normalization method. The peak area of this compound is expressed as a percentage of the total area of all observed peaks (excluding the solvent peak).[1]
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reverse-phase HPLC method suitable for the purity determination of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[1][5]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
0-15 min: 30-70% A
-
15-20 min: 70-30% A
-
20-25 min: 30% A (re-equilibration)[1]
-
-
Detection Wavelength: 290 nm.[1]
2. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Dilute the stock solution with the mobile phase (initial conditions) to a final concentration of 0.1 mg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
3. Purity Calculation:
-
Similar to the GC method, purity is determined by the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.[1]
Workflow and Data Analysis Visualization
The following diagrams illustrate the experimental workflow for the GC-based purity assessment of this compound.
Caption: Workflow for GC-based purity analysis of this compound.
References
Efficacy of 2-Chlorocinnamaldehyde: A Comparative Analysis Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This guide provides a comprehensive comparison of the efficacy of 2-Chlorocinnamaldehyde (2-CCA), a derivative of the natural antimicrobial compound cinnamaldehyde, against standard antibiotics. The data presented herein is curated from peer-reviewed studies to offer an objective analysis for researchers in microbiology and drug development.
Quantitative Efficacy Comparison: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. The following tables summarize the MIC values of 2-CCA and its analogs, alongside those of commonly used antibiotics, against key pathogenic bacteria. It is important to note that direct comparative studies under identical conditions are limited, and thus the data is compiled from various sources. Variations in experimental methodologies may influence the reported MIC values.
Table 1: Comparative MIC of this compound (and its analog 4-Chlorocinnamaldehyde) Against Gram-Negative Bacteria
| Organism | Compound | MIC (µg/mL) |
| Escherichia coli | 4-Chlorocinnamaldehyde | 200[1] |
| Ciprofloxacin | ≤1 (Susceptible)[2] | |
| Ampicillin | 4[3] | |
| Pseudomonas aeruginosa | Cinnamaldehyde | 700[4] |
| Gentamicin | 0.25 - 2 (Susceptible)[5] |
Table 2: Comparative MIC of this compound (and its analog 4-Chlorocinnamaldehyde) Against Gram-Positive Bacteria
| Organism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | 4-Chlorocinnamaldehyde | >400[1] |
| Cinnamaldehyde | 250 - 500[6][7] | |
| Ampicillin | 0.6 - 1[3] |
Experimental Protocols
For the accurate assessment and comparison of antimicrobial efficacy, standardized experimental protocols are crucial. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and for conducting a bacterial biofilm inhibition assay.
Minimum Inhibitory Concentration (MIC) Test Protocol
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
- Antimicrobial Stock Solution: Prepare a high-concentration stock solution of this compound and each standard antibiotic in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- Bacterial Inoculum: From a pure overnight culture of the test bacterium on an appropriate agar plate, select 3-5 colonies and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
- Growth Medium: Use a suitable broth medium, such as Mueller-Hinton Broth (MHB), for the assay.
- 96-Well Microtiter Plate: Use a sterile, 96-well flat-bottom microtiter plate.
2. Assay Procedure:
- Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial stock solutions in the growth medium directly in the 96-well plate to achieve a range of desired concentrations.
- Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
- Controls:
- Positive Control: Wells containing only the growth medium and the bacterial inoculum (no antimicrobial agent).
- Negative Control: Wells containing only the growth medium.
- Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
3. Determination of MIC:
- The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Bacterial Biofilm Inhibition Assay Protocol
This protocol utilizes the crystal violet staining method to quantify the inhibition of biofilm formation.
1. Preparation of Materials:
- Bacterial Culture: Prepare an overnight culture of the test bacterium in a suitable growth medium (e.g., Tryptic Soy Broth - TSB).
- Antimicrobial Solutions: Prepare serial dilutions of this compound and standard antibiotics in the growth medium.
- 96-Well Microtiter Plate: Use a sterile, 96-well flat-bottom microtiter plate.
- Crystal Violet Solution: Prepare a 0.1% (w/v) solution of crystal violet.
- Solubilizing Agent: Use 30% acetic acid or 95% ethanol to solubilize the crystal violet stain.
2. Assay Procedure:
- Inoculation and Treatment: Add a standardized volume of the diluted overnight bacterial culture to each well of the microtiter plate. Then, add the different concentrations of the antimicrobial agents to the respective wells. Include a positive control (bacteria with no antimicrobial) and a negative control (medium only).
- Incubation: Incubate the plate statically (without shaking) at 37°C for 24-48 hours to allow for biofilm formation.
- Washing: After incubation, carefully discard the planktonic (free-floating) cells and wash the wells gently with sterile phosphate-buffered saline (PBS) or water to remove non-adherent cells.
- Staining: Add the crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
- Washing: Remove the crystal violet solution and wash the wells again with water to remove excess stain.
- Solubilization: Add the solubilizing agent to each well to dissolve the crystal violet that has stained the biofilm.
- Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.
Mechanism of Action: Inhibition of Bacterial Cell Division
A primary antimicrobial mechanism of cinnamaldehyde and its derivatives, including this compound, is the disruption of bacterial cell division through the inhibition of the FtsZ protein. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that constricts during cell division.
Signaling Pathway: FtsZ Polymerization and Inhibition
The following diagram illustrates the key steps in FtsZ polymerization and Z-ring formation, and how cinnamaldehyde derivatives interfere with this process.
Caption: Inhibition of bacterial cell division by this compound through interference with FtsZ polymerization and Z-ring formation.
The proposed mechanism involves 2-CCA binding to FtsZ, which inhibits its polymerization into protofilaments and disrupts the morphology of the Z-ring. This ultimately leads to the cessation of cell division and bacterial death.[8][9][10][11]
Experimental Workflow: MIC Determination
The following diagram outlines the logical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion
The available data suggests that this compound and its analogs exhibit promising antimicrobial activity against a range of pathogenic bacteria. Its mechanism of action, targeting the essential cell division protein FtsZ, presents a novel approach that could be effective against drug-resistant strains. However, further research is required to establish a comprehensive and direct comparative efficacy profile against a wider array of standard antibiotics and clinically relevant bacterial isolates. The provided protocols and mechanistic insights serve as a foundation for researchers to conduct these critical investigations and to further explore the therapeutic potential of this compound as a next-generation antimicrobial agent.
References
- 1. mdpi.com [mdpi.com]
- 2. droracle.ai [droracle.ai]
- 3. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Exposure of Pseudomonas aeruginosa to Cinnamaldehyde Selects Multidrug Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamaldehyde Inhibits Staphylococcus aureus Virulence Factors and Protects against Infection in a Galleria mellonella Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of bacterial cell division protein FtsZ by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 11. Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
Halogenated Cinnamaldehyde Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The modification of natural compounds is a cornerstone of medicinal chemistry, offering pathways to enhance therapeutic efficacy and overcome resistance. Cinnamaldehyde, a key component of cinnamon, has long been recognized for its broad-spectrum biological activities. Strategic halogenation of the cinnamaldehyde scaffold has emerged as a powerful tool to modulate its antimicrobial and anticancer properties. This guide provides a comprehensive comparison of halogenated cinnamaldehyde derivatives, supported by experimental data, to inform future research and development in this promising area.
Antimicrobial Efficacy: Enhancing Potency Against Pathogenic Bacteria
Halogenation of the cinnamaldehyde molecule has been shown to significantly enhance its antimicrobial activity against a range of pathogenic bacteria, including multidrug-resistant strains. The position and nature of the halogen substituent on the phenyl ring play a crucial role in determining the potency of these derivatives.
Comparative Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of various halogenated cinnamaldehyde derivatives against selected bacterial and fungal strains.
| Compound | Halogen Substitution | Target Organism | MIC (µg/mL) | Reference |
| Cinnamaldehyde | None | Escherichia coli | 1000 | [1] |
| Streptococcus mutans | 1000 | [2] | ||
| 4-Bromocinnamaldehyde | 4-Bromo | Acinetobacter baumannii | 32 | [1][3] |
| Vibrio parahaemolyticus | >95% inhibition at 50 µg/mL | [4][5] | ||
| Candida albicans | 50-100 | [6] | ||
| 4-Chlorocinnamaldehyde | 4-Chloro | Acinetobacter baumannii | 128 | [3] |
| Vibrio parahaemolyticus | >95% inhibition at 50 µg/mL | [4][5] | ||
| Uropathogenic E. coli | 200 | [7] | ||
| Candida albicans | 50-100 | [6] | ||
| 2,3-Dichlorocinnamaldehyde | 2,3-Di-chloro | Acinetobacter baumannii | 64 | [1][3] |
| 4-Fluorocinnamaldehyde | 4-Fluoro | Uropathogenic E. coli | 200 | [7] |
| Candida albicans | 50-100 | [6] | ||
| 4-Nitrocinnamaldehyde | 4-Nitro | Uropathogenic E. coli | 100 | [7] |
| Staphylococcus aureus | 100 | [7] | ||
| Vibrio parahaemolyticus | >95% inhibition at 50 µg/mL | [4][5] |
Note: Direct comparison of MIC values across different studies should be approached with caution due to variations in experimental conditions.
Anticancer Activity: A Promising Avenue for Novel Therapeutics
Halogenated cinnamaldehyde derivatives have also demonstrated significant potential as anticancer agents. Fluorinated and brominated analogs, in particular, have shown promising cytotoxicity against various cancer cell lines.
Comparative Anticancer Activity
The table below presents the half-maximal inhibitory concentration (IC50) values of selected halogenated cinnamaldehyde derivatives against different cancer cell lines.
| Compound | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnamaldehyde | None | DU145 (Prostate) | 22.35 | [8] |
| SK-BR-3 (Breast) | 13.90 | [8] | ||
| HEPG2 (Liver) | 21.84 | [8] | ||
| Bromoethyl chalcone derivative | Bromo | DU145 (Prostate) | 8.72 | [8][9] |
| SK-BR-3 (Breast) | 7.69 | [8][9] | ||
| HEPG2 (Liver) | 9.38 | [8][9] | ||
| 2,3-Dichlorobenzyl chalcone derivative | Di-chloro | HEPG2 (Liver) | 9.19 | [8][9] |
| 4-Bromobenzyl chalcone derivative | 4-Bromo | DU145 (Prostate) | 16.91 | [8] |
| SK-BR-3 (Breast) | 15.71 | [8] | ||
| Fluorinated imidazolone derivative | Fluoro | Caco-2 (Colon) | 32.19 | [10] |
Structure-Activity Relationship (SAR) Overview
The collected data suggests several key trends in the structure-activity relationship of halogenated cinnamaldehyde derivatives:
-
Halogenation generally enhances activity: The introduction of halogen atoms to the phenyl ring often leads to increased antimicrobial and anticancer potency compared to the parent cinnamaldehyde molecule.
-
Position and type of halogen matter: The specific halogen and its position on the phenyl ring significantly influence the biological activity. For instance, 4-bromo substitution appears to be particularly effective for antimicrobial activity against Acinetobacter baumannii.[1][3]
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens and nitro groups, on the phenyl ring seems to be a key factor for enhanced bioactivity. This is exemplified by the potent activity of 4-nitrocinnamaldehyde.[7]
-
The α,β-unsaturated aldehyde moiety is crucial: This functional group is a critical pharmacophore, likely acting as a Michael acceptor to react with biological nucleophiles in target organisms.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for key experiments used to evaluate the biological activity of halogenated cinnamaldehyde derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][2]
Materials:
-
96-well microtiter plates
-
Bacterial/fungal culture in appropriate broth (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Halogenated cinnamaldehyde derivative stock solutions (dissolved in a suitable solvent like DMSO)
-
Sterile broth medium
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microorganism overnight. Dilute the culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the 96-well plate using the appropriate broth.
-
Inoculation: Add the prepared inoculum to each well. Include a positive control (inoculum in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.[7]
Protocol 2: Biofilm Inhibition Assay
This protocol uses a crystal violet staining method to quantify the inhibition of biofilm formation.[7]
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
Halogenated cinnamaldehyde derivative stock solutions
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or other suitable solvent
-
Microplate reader
Procedure:
-
Culture and Treatment: Add the bacterial inoculum and various concentrations of the test compounds to the wells of a 96-well plate. Incubate statically at an appropriate temperature for 24-48 hours to allow biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add crystal violet solution to each well and incubate at room temperature.
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Solubilization: Add a solvent (e.g., 95% ethanol) to dissolve the stained biofilm.
-
Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.
Protocol 3: Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][11]
Materials:
-
96-well plates
-
Cancer cell lines
-
Cell culture medium
-
Halogenated cinnamaldehyde derivative stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the halogenated cinnamaldehyde derivatives and incubate for a specified period (e.g., 48 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11][12]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm. The IC50 value is determined from the dose-response curve.
Conclusion
The strategic halogenation of the cinnamaldehyde scaffold presents a promising avenue for the development of novel antimicrobial and anticancer agents. The data compiled in this guide highlights the significant impact of halogen substitution on the biological activity of these derivatives. Further research focusing on the synthesis of a broader range of halogenated analogs, coupled with comprehensive in vitro and in vivo evaluations, will be instrumental in unlocking the full therapeutic potential of this versatile class of compounds. The provided experimental protocols offer a foundation for standardized and reproducible evaluation of these promising molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Activity of Cinnamaldehyde on Streptococcus mutans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
Benchmarking 2-Chlorocinnamaldehyde's Antifungal Activity Against Commercial Agents: A Comparative Guide
In the face of rising antifungal resistance, the exploration of novel therapeutic agents is a critical endeavor in pharmaceutical research. Among promising candidates, 2-chlorocinnamaldehyde (2-Cl-CA), a derivative of the naturally occurring cinnamaldehyde, has demonstrated significant antifungal properties. This guide provides a comprehensive comparison of the in vitro antifungal activity of this compound against a range of commercial antifungal agents, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in evaluating its potential.
Quantitative Efficacy Comparison
The antifungal efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and common commercial antifungal agents against various fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Commercial Agents against Candida albicans
| Antifungal Agent | MIC (µg/mL) | Reference(s) |
| This compound | 25 | [1][2] |
| 4-Chlorocinnamaldehyde | 25 | [1][2] |
| Cinnamaldehyde | 51 - 125 | [3] |
| Nano-cinnamaldehyde | 0.125 - 2 | |
| Fluconazole | 0.063 - 1 | [4] |
| Nystatin | 0.032 - 1 | [4] |
| Amphotericin B | Data not available in provided search results | |
| Voriconazole | Data not available in provided search results |
Table 2: Minimum Inhibitory Concentration (MIC) of Cinnamaldehyde and Commercial Agents against Aspergillus fumigatus
| Antifungal Agent | MIC (µg/mL) | Reference(s) |
| Cinnamaldehyde | 40 - 80 | [5] |
| Itraconazole | 1.5 | [5] |
| Itraconazole (Resistant Strain R1) | 8 | [5] |
| Itraconazole (Resistant Strain R2) | 8 | [5] |
Experimental Protocols
The following are detailed methodologies for determining the antifungal activity of a compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
-
Preparation of Antifungal Solutions: Stock solutions of the test compounds (e.g., this compound) and commercial antifungal agents are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[1] Serial two-fold dilutions are then made in a 96-well microtiter plate using a liquid culture medium (e.g., RPMI-1640 with MOPS buffer, Sabouraud Dextrose Broth).[3][6]
-
Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).[1] A suspension of fungal cells is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ colony-forming units (CFU)/mL for yeast.[7][8] The suspension is then further diluted in the culture medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in each well of the microtiter plate.[7]
-
Incubation: The inoculated microtiter plates are incubated at a suitable temperature, typically 35°C or 37°C, for 24 to 72 hours.[6]
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction in turbidity) compared to a drug-free control well.[9] The growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[6]
Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.
-
Procedure: Following the determination of the MIC, a small aliquot (e.g., 10-20 µL) from each well of the microtiter plate that shows no visible growth is subcultured onto a fresh agar plate (e.g., Sabouraud Dextrose Agar).[10][11][12]
-
Incubation: The agar plates are incubated at the appropriate temperature and duration to allow for the growth of any surviving fungal cells.[12]
-
Endpoint Determination: The MFC is identified as the lowest concentration of the antifungal agent from which no fungal colonies grow on the agar plate, indicating a 99.9% killing of the initial inoculum.[11]
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the putative mechanism of action of this compound and a typical experimental workflow for comparing antifungal agents.
Caption: Putative antifungal mechanism of this compound.
Caption: Experimental workflow for comparative antifungal activity testing.
Discussion
The available data indicates that this compound possesses potent antifungal activity against clinically relevant fungi such as Candida albicans. Its MIC of 25 µg/mL is noteworthy, although higher than some established antifungal drugs like fluconazole and nystatin under the tested conditions.[1][2][4] It is important to note that the efficacy of cinnamaldehyde can be significantly enhanced through nano-formulations, as seen with nano-cinnamaldehyde exhibiting a much lower MIC range.[4]
Furthermore, cinnamaldehyde has shown effectiveness against drug-resistant fungal strains. For instance, it demonstrated consistent antifungal activity against itraconazole-resistant strains of Aspergillus fumigatus, suggesting a mechanism of action that may differ from conventional azole antifungals.[5] The proposed mechanisms for cinnamaldehyde and its derivatives are multifaceted, involving the disruption of the cell wall and membrane, inhibition of essential enzymes like H+-ATPase, and interference with crucial metabolic pathways such as the TCA cycle and protein synthesis.[5][13] This broad-spectrum activity on fundamental cellular processes may contribute to a lower propensity for resistance development.
References
- 1. shggwslib.yuntsg.com [shggwslib.yuntsg.com]
- 2. Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. Antifungal efficacy of cinnamaldehyde and nano-cinnamaldehyde particles against candidiasis: an in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity of cinnamaldehyde against Aspergillus fumigatus involves disruption of the TCA cycle and protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Minimum Fungicidal Concentration Assay [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cinnamaldehyde and its derivatives, a novel class of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Chlorocinnamaldehyde and its α-Bromo-Substituted Analog for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the modification of natural compounds to enhance their therapeutic potential is a cornerstone of drug discovery. Cinnamaldehyde, the primary bioactive component of cinnamon, has long been recognized for its diverse pharmacological activities. This guide provides a detailed comparative analysis of two of its halogenated derivatives: 2-Chlorocinnamaldehyde and its α-bromo-substituted analog, α-Bromocinnamaldehyde. This comparison aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, physicochemical properties, and biological activities, supported by experimental data and proposed mechanisms of action.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a halogen atom to the cinnamaldehyde scaffold significantly influences its electronic and steric properties, which in turn can affect its reactivity and biological activity. The table below summarizes the key physicochemical properties of this compound and α-Bromocinnamaldehyde.
| Property | This compound | α-Bromocinnamaldehyde |
| Molecular Formula | C₉H₇ClO | C₉H₇BrO |
| Molecular Weight | 166.60 g/mol | 211.06 g/mol [1] |
| Appearance | - | Light yellow crystalline powder[2] |
| Melting Point | - | 66-75 °C[2] |
| Boiling Point | 286.8 °C at 760 mmHg[3] | - |
| Density | 1.192 g/cm³[3] | - |
| LogP | 2.55[3] | - |
| CAS Number | 1794-45-2[3] | 5443-49-2[1][2] |
Synthesis Protocols
The synthesis of these halogenated cinnamaldehydes can be achieved through various established organic chemistry reactions. Below are representative protocols for each compound.
Synthesis of this compound
A common method for the synthesis of this compound is the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide.
Experimental Protocol:
-
Preparation of the Wittig Reagent: (Formylmethylene)triphenylphosphine is prepared according to standard literature procedures.
-
Wittig Reaction: To a solution of (formylmethylene)triphenylphosphine (1.5 mmol) in an appropriate solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (10 mL), a solution of 2-chlorobenzaldehyde (1.0 mmol) in the same solvent (4 mL) is added dropwise at 0 °C under an inert atmosphere (e.g., argon).
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature (25 °C) and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield (E)-3-(2-chlorophenyl)acrolein.
Synthesis of α-Bromocinnamaldehyde
α-Bromocinnamaldehyde can be synthesized from cinnamaldehyde through a bromination-dehydrobromination sequence.
Experimental Protocol:
-
Bromination: Cinnamaldehyde (0.1 mol) is dissolved in a suitable solvent like butyl acetate (50 mL). The solution is cooled in an ice bath to 0 °C. Bromine (0.1 mol) is then added dropwise with stirring over approximately one hour. After the addition is complete, stirring is continued for another 15 minutes to ensure the formation of 2,3-dibromo-3-phenylpropionaldehyde.
-
Elimination (Dehydrobromination): Without isolating the intermediate, a weak base such as anhydrous sodium acetate (0.1 mol) and sodium bicarbonate (0.05 mol) is added to the reaction mixture. The mixture is then heated to 50 °C and stirred for 30 minutes, followed by heating to 80 °C for 3 hours.
-
Work-up and Purification: After cooling to room temperature, the mixture is filtered. The filtrate is washed with water (2 x 30 mL), and the organic layer is separated and concentrated under vacuum. The residue is crystallized from petroleum ether to yield α-bromocinnamaldehyde. The product can be further purified by recrystallization from ethanol.[4][5][6]
Comparative Biological Activity
Halogenation of cinnamaldehyde has been shown to modulate its biological activity, often leading to enhanced antimicrobial and anticancer effects. While direct comparative studies between this compound and α-Bromocinnamaldehyde are limited, data from related analogs provide valuable insights.
Antimicrobial Activity
Halogenated cinnamaldehydes are known to possess significant antimicrobial properties. The electron-withdrawing nature of halogens is thought to increase the electrophilicity of the α,β-unsaturated aldehyde system, enhancing its reactivity with biological nucleophiles in microbial cells.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial activity can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Preparation of Inoculum: A bacterial suspension is prepared from an overnight culture and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compounds (this compound and α-Bromocinnamaldehyde) are serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Cinnamaldehyde and its derivatives have demonstrated promising anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. The halogenated analogs are being explored for enhanced potency.
Directly comparable IC₅₀ values for this compound and α-Bromocinnamaldehyde are not available in the reviewed literature. However, cinnamaldehyde itself has shown IC₅₀ values ranging from 3.4 to 19.7 µM in various melanoma and colon cancer cell lines[12]. For instance, the IC₅₀ value for cinnamaldehyde against the A375 human melanoma cell line was 6.3 µM[12]. Combination therapies involving cinnamaldehyde have also shown synergistic effects[13]. The anticancer activity of these compounds is often attributed to their ability to induce apoptosis.
Experimental Protocol: Apoptosis Assay using Annexin V Staining
The induction of apoptosis can be quantitatively assessed using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Cell Culture and Treatment: Cancer cells are seeded in culture plates and allowed to adhere. The cells are then treated with various concentrations of this compound or α-Bromocinnamaldehyde for a specified period (e.g., 24 or 48 hours).
-
Cell Staining: After treatment, both floating and adherent cells are collected, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are then added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.
-
Data Interpretation: The flow cytometry data allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Signaling Pathways and Mechanisms of Action
The biological effects of cinnamaldehyde and its derivatives are mediated through their interaction with various cellular signaling pathways. While specific pathways for the 2-chloro and α-bromo analogs are not extensively studied, the known mechanisms of cinnamaldehyde provide a strong basis for proposed actions.
Proposed Antimicrobial Mechanism of Action
The primary antimicrobial mechanism of cinnamaldehyde and its derivatives is believed to involve the disruption of the bacterial cell membrane and the inhibition of key cellular processes. The electrophilic nature of the α,β-unsaturated aldehyde allows it to react with cellular nucleophiles such as proteins and nucleic acids.
References
- 1. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-BROMOCINNAMALDEHYDE | 138555-58-5 [chemicalbook.com]
- 4. CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde - Google Patents [patents.google.com]
- 5. CN101898944A - Preparation process of α-bromocinnamaldehyde - Google Patents [patents.google.com]
- 6. α-Bromocinnamaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cinnamaldehyde Inhibits Staphylococcus aureus Virulence Factors and Protects against Infection in a Galleria mellonella Model [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Purity Analysis of 2-Chlorocinnamaldehyde: A Cross-Validation of Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug safety and efficacy. For a compound such as 2-Chlorocinnamaldehyde, a versatile intermediate in organic synthesis, rigorous purity assessment is paramount. This guide provides an objective comparison of three powerful analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By presenting detailed experimental protocols and supporting data, this document aims to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
Comparison of Analytical Methodologies
The selection of an optimal analytical method for purity determination hinges on various factors, including the physicochemical properties of this compound, the nature of potential impurities, and the desired analytical endpoint (e.g., routine quality control vs. primary purity assessment).
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds. A reverse-phase HPLC method offers high resolution and sensitivity for separating this compound from its potential impurities.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the volatility of this compound, GC, particularly when coupled with a Flame Ionization Detector (FID), provides a robust method for purity determination and the detection of volatile organic impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity determination. Unlike chromatographic techniques that provide a relative purity based on peak area normalization, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.
Quantitative Data Summary
To illustrate the comparative performance of these techniques, a single batch of this compound was hypothetically analyzed by each method. The following table summarizes the quantitative results.
| Parameter | HPLC-UV | GC-FID | ¹H-qNMR |
| Purity Assay (%) | 99.2% (Area Normalization) | 99.5% (Area Normalization) | 99.3% (w/w using Maleic Anhydride as internal standard) |
| Precision (%RSD, n=6) | 0.15 | 0.12 | 0.08 |
| Limit of Detection (LOD) | 0.01% | 0.01% | Not applicable for purity assay |
| Limit of Quantitation (LOQ) | 0.03% | 0.03% | Not applicable for purity assay |
| Analysis Time per Sample | ~20 minutes | ~15 minutes | ~10 minutes |
Note: The data presented in this table is illustrative and intended for comparative purposes.
Potential Impurities
The specificity of an analytical method is its ability to accurately measure the analyte in the presence of potential impurities. For this compound, potential impurities may arise from the starting materials, by-products of the synthesis, or degradation. Common synthetic routes, such as the condensation of 2-chlorobenzaldehyde with acetaldehyde, may lead to impurities like:
-
Unreacted 2-chlorobenzaldehyde: A starting material that may be carried through the process.
-
Self-condensation products of acetaldehyde: Such as crotonaldehyde.
-
Over-condensation products: Higher molecular weight species formed from further reactions.
-
(Z)-isomer of this compound: The trans or (E)-isomer is typically the desired product.
Each of the discussed analytical techniques offers a different degree of specificity for these and other potential impurities. HPLC and GC can separate these compounds, while qNMR can quantify them if their signals are resolved from the main component and the internal standard.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 40% B
-
1-10 min: 40% to 90% B
-
10-15 min: 90% B
-
15.1-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Purity Calculation: The purity is determined by the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
HPLC Analysis Workflow
Protocol 2: Gas Chromatography (GC-FID)
This protocol describes a GC-FID method suitable for the purity analysis of this compound.[1]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID)
-
A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Reagents:
-
Acetone (GC grade)
-
Helium (carrier gas, high purity)
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes
-
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in acetone.
-
Ensure the sample is fully dissolved before injection.
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total peak area of all volatile components detected by the FID.
GC-FID Analysis Workflow
Protocol 3: Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol provides a method for determining the absolute purity of this compound using qNMR with an internal standard.[2][3]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal Standard: A certified reference material with a known purity and a simple, well-resolved NMR spectrum (e.g., Maleic Anhydride).[3]
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard (e.g., Maleic Anhydride) into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
A 90° pulse angle.
-
A sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).[2]
-
Data Processing and Quantification:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from this compound (e.g., the aldehyde proton) and a signal from the internal standard (e.g., the two olefinic protons of maleic anhydride).
-
The purity is calculated using the following formula:
Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
qNMR Analysis Workflow
Conclusion
The cross-validation of this compound purity using HPLC, GC, and qNMR reveals that each technique offers distinct advantages. HPLC provides excellent separation of non-volatile impurities, making it a robust method for routine quality control. GC-FID is a rapid and reliable technique for assessing the purity of volatile components. For the highest accuracy and an absolute measure of purity, qNMR is the method of choice, as it is a primary ratio method that is not dependent on the response factor of the analyte. The selection of the most appropriate technique will depend on the specific analytical requirements, available instrumentation, and the stage of drug development. For comprehensive characterization, a combination of these orthogonal techniques is often recommended.
References
An In Vitro Toxicological Comparison of 2-Chlorocinnamaldehyde and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro toxicology of 2-chlorocinnamaldehyde and its positional isomers, 3-chlorocinnamaldehyde and 4-chlorocinnamaldehyde. This document synthesizes available data on their cytotoxicity, genotoxicity, and mechanisms of action, highlighting the influence of chlorine substitution on their biological activity.
While a direct comparative study of all three isomers under identical experimental conditions is not currently available in the public literature, this guide collates existing data to provide a valuable reference. The information presented underscores the general trend that halogenation can modulate the biological and toxicological properties of cinnamaldehyde.
Quantitative Data Summary
A comprehensive, direct comparison of the in vitro toxicity of 2-, 3-, and 4-chlorocinnamaldehyde is limited by the lack of studies testing these compounds side-by-side. The following tables summarize the available quantitative data for each isomer and related compounds. It is crucial to consider that these results are from different studies, employing varied cell lines and experimental conditions, which precludes direct comparison of the absolute values.
Table 1: Comparative Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| Cinnamaldehyde | U87MG | MTT | IC50 | 11.6 µg/mL | [1] |
| Cinnamaldehyde | MRC-5 | MTT | IC50 | 77 ± 22 µM | [2] |
| 3,4-Dichlorocinnamaldehyde | MRC-5 | MTT | IC50 | 22 ± 1 µM | [2] |
| α-Bromo-4-chlorocinnamaldehyde | HeLa | Antiviral Assay | IC50 | 0.78 ± 0.13 µM | [3] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Genotoxicity Data
| Compound | Assay | Test System | Metabolic Activation (S9) | Result | Citation |
| This compound | Ames Test | Salmonella typhimurium TA100 | Without | Mutagenic (6081 revertants/µmol) | |
| This compound | Ames Test | Salmonella typhimurium TA98 | Without | Mutagenic (3050 revertants/µmol) | |
| This compound | SOS Chromotest | Escherichia coli PQ37 | Not specified | Positive (SOSIP = 0.181) | |
| Cinnamaldehyde | Ames Test | Salmonella typhimurium TA100 | With and Without | Weakly mutagenic |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of toxicological studies. Below are generalized protocols for key in vitro assays relevant to the assessment of cinnamaldehyde derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 2-, 3-, and 4-chlorocinnamaldehyde) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration that inhibits 50% of cell viability, can be determined by plotting a dose-response curve.
Genotoxicity Assessment: Ames Test
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.
-
Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98, TA100) which are histidine auxotrophs.
-
Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: Mix the bacterial culture with the test compound at various concentrations and the S9 mix (if applicable) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Mechanisms of Action and Signaling Pathways
The precise signaling pathways activated by each chlorocinnamaldehyde isomer have not been fully elucidated. However, studies on the parent compound, cinnamaldehyde, and its other derivatives provide insights into potential mechanisms of toxicity, which often involve the induction of oxidative stress and apoptosis.
Oxidative Stress and Apoptosis
Cinnamaldehyde has been shown to induce apoptosis in various cancer cell lines through the generation of reactive oxygen species (ROS).[4] This increase in ROS can lead to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.
Key events in this process include:
-
Mitochondrial Permeability Transition (MPT): Increased ROS can trigger the opening of the mitochondrial permeability transition pore, leading to a loss of mitochondrial membrane potential.
-
Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.
Other Potential Signaling Pathways
Studies on cinnamaldehyde and its derivatives have implicated other signaling pathways in their biological effects, including:
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Cinnamaldehyde has been shown to modulate MAPK signaling.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of the PI3K/Akt pathway can lead to apoptosis. Cinnamaldehyde has been reported to inhibit this pathway in some cancer cells.[5]
-
NF-κB and TLR4 Signaling: In a study on α-bromo-4-chlorocinnamaldehyde, inhibition of the NF-κB and Toll-like receptor 4 (TLR4) signaling pathways was observed, suggesting an anti-inflammatory mechanism.[3]
Discussion and Future Directions
The available data, though not directly comparative, suggest that the position of the chlorine atom on the cinnamaldehyde ring likely influences its toxicological profile. The general observation that halogenation increases the cytotoxicity of cinnamaldehyde highlights the importance of specific substitution patterns in determining the overall safety and efficacy of these compounds.[6]
To provide a definitive comparison of the in vitro toxicology of 2-, 3-, and 4-chlorocinnamaldehyde, further research is required. Specifically, studies that evaluate these three isomers concurrently in a panel of relevant human cell lines using standardized cytotoxicity and genotoxicity assays are needed. Such studies would provide the necessary quantitative data to establish a clear structure-activity relationship and would be invaluable for risk assessment and the potential development of these compounds for therapeutic or other applications.
Future investigations should also aim to elucidate the specific signaling pathways modulated by each isomer to better understand their mechanisms of action. This would involve proteomic and transcriptomic analyses to identify key molecular targets and pathways affected by each compound.
References
- 1. Evaluation of the cytotoxic and apoptogenic effects of cinnamaldehyde on U87MG cells alone and in combination with doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 3-CHLOROCINNAMALDEHYDE [smolecule.com]
- 3. The comparison of α-bromo-4-chlorocinnamaldehyde and cinnamaldehyde on coxsackie virus B3-induced myocarditis and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnamaldehyde induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnamaldehyde induces apoptosis and enhances anti-colorectal cancer activity via covalent binding to HSPD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Chlorocinnamaldehyde: A Guide for Laboratory Professionals
The proper management and disposal of 2-Chlorocinnamaldehyde are critical for ensuring laboratory safety and environmental protection. As a substance classified with multiple hazard warnings, including being harmful in contact with skin and toxic to aquatic life, adherence to established protocols is mandatory. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste streams, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Identification
Before handling this compound, it is essential to be aware of its associated hazards. This chemical is a combustible liquid that can cause significant health effects upon exposure.
Hazard Classification Summary
| Hazard Class | GHS Category | Description | Source |
|---|---|---|---|
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. | |
| Skin Irritation | Category 2 | Causes skin irritation. | |
| Eye Irritation | Category 2A | Causes serious eye irritation. | |
| Skin Sensitization | Sub-category 1A | May cause an allergic skin reaction. | |
| Aquatic Hazard, Chronic | Category 3 | Harmful to aquatic life with long lasting effects. |
| Flammability | Category 4 | Combustible liquid. | |
Immediate First Aid:
-
If on Skin: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If irritation or a rash occurs, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.
-
If Inhaled: Move the person to fresh air.
-
If Swallowed: Rinse mouth and immediately have the victim drink water (two glasses at most). Consult a physician.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound or its waste.
| PPE Type | Specification |
| Hand Protection | Wear protective gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. |
| Skin/Body Protection | Wear a lab coat or other protective clothing. |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. Avoid breathing mists or vapors.[1] |
Step-by-Step Disposal Protocol
Disposal of this compound must be managed as hazardous waste.[2] Under no circumstances should it be disposed of down the drain or in the regular trash.[3][4] The following protocol aligns with EPA's Resource Conservation and Recovery Act (RCRA) guidelines for "cradle to grave" waste management.[2]
Step 1: Waste Identification and Segregation
-
Identify Waste Streams: Accurately identify all waste containing this compound. This includes:
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams.[1] It is especially important to keep it segregated from incompatible materials, such as strong oxidizing agents.[1][7][8]
Step 2: Container Management
-
Select Compatible Containers: Use only sturdy, leak-proof containers made of a material chemically compatible with this compound.[6][9] For liquid waste, ensure the container has a secure, screw-on cap.[5] Avoid using food-grade containers like milk jugs.[2]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when you are actively adding waste.[4][5][6] This prevents the release of vapors and protects against spills.
-
Use Secondary Containment: All liquid hazardous waste containers must be placed in a secondary container, such as a lab tray or basin.[4][5] The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[5]
Step 3: Labeling
-
Label Immediately: As soon as waste is first added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[4][6]
-
Complete Information: Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations. List all constituents and their approximate percentages.[4] Include the date when waste was first added.
Step 4: Storage (Satellite Accumulation)
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[9] This area should be at or near the point of generation.
-
Accumulation Limits: Be aware of accumulation time and quantity limits. Typically, all hazardous waste must be collected within 90 days of the start date on the label.[5] Follow your institution's specific guidelines regarding maximum storage volumes.[5]
Step 5: Requesting Disposal
-
Schedule a Pickup: Once the container is full or nearing its time limit, request a waste pickup from your institution's EHS department.[4][5] Do not move the hazardous waste yourself.
Spill and Contamination Cleanup
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Contain the Spill: Prevent the material from entering drains or waterways.[1]
-
Absorb and Collect:
-
Package for Disposal: Place all cleanup materials (absorbent, contaminated gloves, etc.) into a compatible container, label it as "Hazardous Waste" with a description of the contents, and manage it for EHS pickup.[5]
-
Decontaminate: Thoroughly clean the affected area after the bulk of the material has been removed.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. pfw.edu [pfw.edu]
- 3. acs.org [acs.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 2-Chlorocinnamaldehyde
This guide provides immediate, essential safety and logistical information for handling 2-Chlorocinnamaldehyde in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. Based on data from similar compounds, it is presumed to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2] May cause respiratory irritation.[2] Therefore, appropriate personal protective equipment is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.[1] For prolonged exposure, consider double-gloving. |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over goggles when there is a risk of splashing.[1] |
| Body Protection | Laboratory coat | A flame-resistant or 100% cotton lab coat should be worn and fully buttoned to provide a barrier against splashes.[1] |
| Respiratory Protection | Respirator (if necessary) | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator may be required. |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is crucial for minimizing risks associated with handling this compound.
Experimental Workflow Diagram
Caption: Workflow for Safely Handling this compound.
Step-by-Step Handling Procedure:
-
Preparation :
-
Put on all required PPE as detailed in Table 1.
-
Ensure a chemical fume hood is operational and prepare the workspace within the hood.
-
Keep containers tightly closed in a dry and well-ventilated place.[3]
-
-
Handling :
-
In Case of a Spill :
First-Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First-Aid Procedures for this compound Exposure
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[2] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.
Waste Disposal Workflow
Caption: Waste Segregation and Disposal Pathway.
Disposal Protocol:
-
Waste Segregation :
-
Solid Waste : Any unused this compound, as well as contaminated items like gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[1]
-
-
Container Management :
-
Ensure waste containers are compatible with the chemical.
-
Keep containers tightly closed and stored in a well-ventilated area.[2]
-
-
Final Disposal :
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
